Product packaging for Oxypurinol(Cat. No.:CAS No. 187486-06-2)

Oxypurinol

カタログ番号: B062819
CAS番号: 187486-06-2
分子量: 152.11 g/mol
InChIキー: HXNFUBHNUDHIGC-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

Oxypurinol is the primary active metabolite of allopurinol and a potent, selective inhibitor of xanthine oxidase, an enzyme critical in purine metabolism that catalyzes the oxidation of hypoxanthine to xanthine and xanthine to uric acid. By competitively inhibiting xanthine oxidase, this compound effectively reduces uric acid production, making it an essential tool for researching hyperuricemia, gout, and related metabolic disorders. Its high specificity enables precise studies in enzymology, pharmacology, and molecular biology, particularly in investigating purine catabolism pathways, enzyme kinetics, and oxidative stress mechanisms. Researchers also employ this compound in models of ischemia-reperfusion injury, cardiovascular diseases, and renal function due to its role in mitigating reactive oxygen species generation. This compound is invaluable for developing novel therapeutics and understanding disease pathophysiology. For Research Use Only (RUO); not intended for diagnostic, therapeutic, or personal use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H4N4O2 B062819 Oxypurinol CAS No. 187486-06-2

3D Structure

Interactive Chemical Structure Model





特性

IUPAC Name

1,7-dihydropyrazolo[3,4-d]pyrimidine-4,6-dione
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InChI

InChI=1S/C5H4N4O2/c10-4-2-1-6-9-3(2)7-5(11)8-4/h1H,(H3,6,7,8,9,10,11)
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InChI Key

HXNFUBHNUDHIGC-UHFFFAOYSA-N
Source PubChem
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Canonical SMILES

C1=NNC2=C1C(=O)NC(=O)N2
Source PubChem
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Molecular Formula

C5H4N4O2
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DSSTOX Substance ID

DTXSID4035209
Record name Oxypurinol
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Molecular Weight

152.11 g/mol
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Physical Description

Solid
Record name Oxypurinol
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CAS No.

2465-59-0
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Melting Point

300 °C
Record name Oxypurinol
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Foundational & Exploratory

A Technical Guide to the Mechanism of Action of Oxypurinol on Xanthine Oxidase

Author: BenchChem Technical Support Team. Date: November 2025

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides a detailed examination of the molecular mechanism by which oxypurinol, the primary active metabolite of allopurinol, inhibits xanthine oxidase (XO). Xanthine oxidase is a critical enzyme in purine catabolism, catalyzing the final two steps that lead to the production of uric acid.[1][2] Elevated uric acid levels are implicated in conditions such as gout and hyperuricemia, making XO a key therapeutic target.[3][4] this compound functions as a potent inhibitor of this enzyme, and understanding its precise mechanism of action is crucial for the development of novel therapeutics. This guide synthesizes kinetic data, structural insights, and experimental methodologies to present a comprehensive overview of the this compound-XO interaction.

The Purine Catabolism Pathway and a-Oxidase

Xanthine oxidase (XO), a metalloenzyme containing a molybdenum cofactor (MoCo), is the rate-limiting enzyme in the purine degradation pathway.[1][2][5] It catalyzes the oxidative hydroxylation of hypoxanthine to xanthine, and subsequently, the oxidation of xanthine to uric acid.[1] In humans, XO exists in two interconvertible forms: xanthine dehydrogenase (XDH) and xanthine oxidase (XO), which differ in their electron acceptor.[1] The overproduction of uric acid resulting from high XO activity can lead to hyperuricemia, a precursor to gout.[6]

The inhibition of xanthine oxidase is a primary strategy for managing hyperuricemia.[5] Allopurinol, a structural analog of hypoxanthine, is a widely used medication for this purpose.[1] It acts as a substrate for XO and is metabolized into its active form, this compound (also known as alloxanthine).[1][4][7] this compound is also an analog of xanthine and is responsible for the majority of the enzyme inhibition observed in vivo due to its longer plasma half-life of 14-30 hours.[2][8]

Purine_Catabolism cluster_pathway Purine Catabolism Pathway Hypoxanthine Hypoxanthine Xanthine Xanthine Hypoxanthine->Xanthine Xanthine Oxidase UricAcid Uric Acid Xanthine->UricAcid Xanthine Oxidase XO Xanthine Oxidase (Enzyme) This compound This compound (Inhibitor) This compound->XO Inhibits Inhibition_Mechanism Allopurinol Allopurinol (Substrate/Pro-drug) XO_MoVI Active XO (Mo(VI) - Oxidized) Allopurinol->XO_MoVI Metabolized by XO_MoIV Reduced XO (Mo(IV)) XO_MoVI->XO_MoIV Reduces Enzyme This compound This compound XO_MoIV->this compound Inhibited_Complex Inhibited Complex (XO-Mo(IV)•this compound) XO_MoIV->Inhibited_Complex Forms Complex This compound->Inhibited_Complex Binds Tightly Reoxidation Re-oxidation (e.g., by O₂) Inhibited_Complex->Reoxidation Slowly dissociates upon Reoxidation->XO_MoVI Regenerates Experimental_Workflow A 1. Prepare Reagents (Buffer, XO, Substrate, Inhibitor) B 2. Mix Buffer, XO Enzyme, and Inhibitor in a Cuvette A->B C 3. Pre-incubate at Constant Temperature (e.g., 25°C for 15 min) B->C D 4. Initiate Reaction (Add Xanthine Substrate) C->D E 5. Measure Absorbance Increase at ~295 nm over Time D->E F 6. Calculate Reaction Rate (ΔAbs / min) E->F G 7. Determine % Inhibition and IC50 / Ki values F->G

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Pharmacokinetics and Bioavailability of Oxypurinol In Vivo

Introduction

This compound is the primary active metabolite of allopurinol, the cornerstone therapy for managing hyperuricemia and gout.[1][2][3] Allopurinol itself has a short half-life, and its therapeutic effect is largely attributable to this compound, which is a potent inhibitor of xanthine oxidoreductase.[1][4] Understanding the in vivo pharmacokinetics and bioavailability of this compound is critical for optimizing allopurinol dosing strategies, ensuring efficacy, and minimizing the risk of adverse reactions, particularly in vulnerable patient populations such as those with renal impairment.[3][5] This technical guide provides a comprehensive overview of this compound's metabolic generation, its pharmacokinetic profile, factors influencing its disposition, and the experimental methodologies used for its characterization.

1. Metabolic Pathway: From Allopurinol to this compound

Allopurinol, a structural analog of hypoxanthine, undergoes rapid and extensive metabolism to its active form, this compound.[2][3] This biotransformation is primarily catalyzed by aldehyde oxidase (AOX1) and to a lesser extent by xanthine oxidase (XDH), the very enzyme it is designed to inhibit.[4][6] Both of these enzymes are molybdenum-dependent.[6] Approximately 90 mg of this compound is formed from every 100 mg of absorbed allopurinol.[1][2][5]

Allopurinol_Metabolism Allopurinol Allopurinol This compound This compound (Active Metabolite) Allopurinol->this compound Enzymes Aldehyde Oxidase (AOX1) Xanthine Oxidase (XDH) Enzymes->Allopurinol Catalyzes Conversion

Figure 1: Metabolic conversion of allopurinol to this compound.

2. Pharmacokinetics of this compound

The pharmacokinetic profile of this compound is characterized by a long elimination half-life, primarily renal excretion, and significant variability influenced by patient-specific factors.

2.1. Absorption and Bioavailability

Allopurinol is administered orally and is well-absorbed from the upper gastrointestinal tract, particularly the duodenum and upper jejunum.[7][8] Studies estimate the oral bioavailability of allopurinol to be between 67% and 90%.[8] Following absorption, it is rapidly converted to this compound.[1]

2.2. Distribution

This compound exhibits a low degree of protein and tissue binding.[1] Its apparent volume of distribution (Vd/F) is approximately 0.59 L/kg in individuals with normal renal function and correlates with body weight, which is consistent with its distribution throughout the body's water content.[1][2][5]

2.3. Metabolism

This compound is the pharmacologically active entity and is not significantly metabolized further.[4] Minor metabolic pathways can lead to the formation of this compound-1-riboside and this compound-7-riboside, though the enzymes responsible have not been fully elucidated.[6]

2.4. Excretion

The elimination of this compound is almost entirely dependent on the kidneys.[1][2][5] It undergoes both glomerular filtration and considerable active tubular reabsorption.[1] Consequently, renal function is the most critical determinant of this compound clearance. The clearance of this compound is significantly reduced in patients with renal impairment, leading to a prolonged half-life and increased plasma concentrations.[1][9] Several renal transporters, including organic anion transporters (SLC22A8, SLC22A11) and other urate transporters (SLC2A9, ABCG2, SLC22A12), are thought to be involved in its renal handling.[1][6]

3. Quantitative Pharmacokinetic Data

The following tables summarize key pharmacokinetic parameters for this compound derived from studies in adult populations.

Table 1: Pharmacokinetic Parameters of this compound in Subjects with Normal Renal Function

ParameterMean Value (± SD)UnitReference(s)
Elimination Half-Life (t½)23.3 ± 6.0hours[2][5]
Apparent Oral Clearance (CL/F)0.31 ± 0.07mL/min/kg[2][5]
Apparent Volume of Distribution (Vd/F)0.59 ± 0.16L/kg[2][5]
Renal Clearance (CLR) / Creatinine Clearance0.19 ± 0.06-[2][5]

Table 2: Apparent Clearance (CL/Fm) of this compound by Degree of Renal Impairment

Renal Function StatusApparent Clearance (CL/Fm)UnitReference(s)
Normal1.8L/h[1][9]
Mild Impairment0.6L/h[1][9]
Moderate Impairment0.3L/h[1][9]
Severe Impairment0.18L/h[1][9]

4. Factors Influencing this compound Pharmacokinetics

Inter-individual variability in this compound plasma concentrations is substantial and can be attributed to several factors:

  • Renal Function: As the primary route of elimination, renal function (often estimated by creatinine clearance) is the most significant predictor of this compound clearance.[1][9]

  • Concomitant Medications:

    • Diuretics: Thiazide and loop diuretics can reduce the apparent clearance of this compound by up to 29%, likely by increasing its tubular reabsorption.[1][10]

    • Probenecid: This uricosuric agent increases the renal clearance of this compound by inhibiting its tubular reabsorption.[1][3]

  • Genetic Factors: Polymorphisms in genes encoding for renal transporters (e.g., SLC22A12) and other proteins (PDZK1) have been shown to influence this compound clearance and its pharmacodynamic effect.[11][12]

  • Body Composition: Fat-free mass (FFM) has been identified as a significant covariate for this compound clearance and volume of distribution.[10]

5. Experimental Protocols

The characterization of this compound pharmacokinetics relies on robust experimental designs and sensitive analytical methods.

5.1. Study Design and Pharmacokinetic Modeling

Population pharmacokinetic approaches are commonly employed to identify sources of variability. Data is often analyzed using non-linear mixed-effects modeling software (e.g., NONMEM).[1][9][10] A one-compartment model with first-order absorption and linear elimination is typically sufficient to describe this compound concentration-time data.[1][9][12]

PK_Workflow cluster_0 Clinical Phase cluster_1 Analytical Phase cluster_2 Modeling Phase Subject Patient/Volunteer Cohort Dosing Allopurinol Administration Subject->Dosing Sampling Serial Blood/Urine Sampling Dosing->Sampling Extraction Sample Preparation (e.g., Protein Precipitation) Sampling->Extraction Analysis LC-MS/MS or HPLC-UV Analysis Extraction->Analysis Quantification Concentration Determination Analysis->Quantification Data Concentration-Time Data Quantification->Data Modeling Non-Linear Mixed-Effects Modeling (e.g., NONMEM) Data->Modeling Parameters PK Parameter Estimation (CL/F, Vd/F, t½) Modeling->Parameters

References

The Structure-Activity Relationship of Oxypurinol: An In-depth Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An exploration into the chemical nuances governing the inhibitory potency of oxypurinol and its analogs against xanthine oxidase, this guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the key structural determinants, experimental methodologies, and relevant biochemical pathways.

This compound, the primary active metabolite of the widely prescribed anti-gout medication allopurinol, is a cornerstone in the management of hyperuricemia. Its therapeutic efficacy stems from its ability to inhibit xanthine oxidase, a pivotal enzyme in purine metabolism that catalyzes the oxidation of hypoxanthine to xanthine and subsequently to uric acid.[1][2] An excess of uric acid in the bloodstream can lead to the deposition of monosodium urate crystals in the joints and tissues, resulting in the painful inflammatory condition known as gout. This technical guide delves into the critical structure-activity relationships (SAR) of this compound and its derivatives, offering valuable insights for the rational design of novel and more potent xanthine oxidase inhibitors.

Quantitative Structure-Activity Relationship Data

The inhibitory potency of this compound and its analogs against xanthine oxidase is exquisitely sensitive to structural modifications. The following table summarizes key quantitative data from various studies, providing a comparative analysis of different structural motifs and their impact on inhibitory activity, typically expressed as the half-maximal inhibitory concentration (IC50).

Compound/AnalogModificationIC50 (µM)Reference
AllopurinolParent drug7.82 ± 0.12[3]
This compoundActive metabolite of Allopurinol--
6-aminopurine (adenine)Analog10.89 ± 0.13[3]
2-chloro-6-(methylamino)purineAnalog10.19 ± 0.10[3]
4-aminopyrazolo[3,4-d]pyrimidineAnalog30.26 ± 0.23[3]
1-hydroxy-4-methyl-2-phenyl-1H-imidazole-5-carboxylic acid derivative (4d)Non-purine analog0.003[4]
1-hydroxy-4-methyl-2-phenyl-1H-imidazole-5-carboxylic acid derivative (4e)Non-purine analog0.003[4]
1-hydroxy-4-methyl-2-phenyl-1H-imidazole-5-carboxylic acid derivative (4f)Non-purine analog0.006[4]
2-phenyl-1,6-dihydropyrimidine-5-carboxylic acid derivativesNon-purine analog0.0181 - 0.5677[5]
3H-Quinazolin-4-one derivativeNon-purine analog>3.0 µg/mL[5]
HydroxychalconesNon-purine analog47.3 - 56.8[5]

Key Signaling Pathway: Purine Metabolism

This compound exerts its therapeutic effect by directly intervening in the purine catabolism pathway. Understanding this pathway is fundamental to appreciating the mechanism of action of xanthine oxidase inhibitors.

Purine_Metabolism cluster_synthesis De Novo Purine Synthesis cluster_catabolism Purine Catabolism PRPP PRPP IMP IMP PRPP->IMP Multiple Steps AMP AMP IMP->AMP GMP GMP IMP->GMP Hypoxanthine Hypoxanthine AMP->Hypoxanthine Xanthine Xanthine GMP->Xanthine Hypoxanthine->Xanthine UricAcid Uric Acid Xanthine->UricAcid Allopurinol Allopurinol This compound This compound XanthineOxidase Xanthine Oxidase Allopurinol->XanthineOxidase Metabolized to This compound->XanthineOxidase Inhibits XanthineOxidase->Hypoxanthine XanthineOxidase->Xanthine

Fig. 1: Purine Metabolism and this compound Inhibition.

Experimental Protocols

The evaluation of xanthine oxidase inhibitors relies on robust and reproducible experimental protocols. Below is a detailed methodology for a standard in vitro xanthine oxidase inhibition assay.

Objective: To determine the in vitro inhibitory effect of test compounds on xanthine oxidase activity.

Principle: Xanthine oxidase catalyzes the oxidation of xanthine to uric acid. The rate of uric acid formation is monitored by measuring the increase in absorbance at 295 nm. The percentage of inhibition is calculated by comparing the rate of the reaction in the presence and absence of the test compound.

Materials:

  • Xanthine Oxidase (from bovine milk or microbial source)

  • Xanthine

  • Allopurinol (positive control)

  • Potassium phosphate buffer (e.g., 50-100 mM, pH 7.5-7.8)

  • Hydrochloric acid (HCl) or other stopping reagent

  • Test compounds dissolved in a suitable solvent (e.g., DMSO)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 295 nm

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of xanthine in a suitable buffer (e.g., 10 mM in 0.025 M NaOH). Dilute to the desired working concentration (e.g., 150-300 µM) with the assay buffer.

    • Prepare a stock solution of xanthine oxidase in a cold buffer. Dilute to the desired working concentration (e.g., 0.025-0.05 U/mL) immediately before use and keep on ice.

    • Prepare stock solutions of the test compounds and allopurinol in a suitable solvent (e.g., 10 mM in DMSO). Prepare serial dilutions to obtain a range of concentrations for IC50 determination.

  • Assay Setup:

    • In a 96-well microplate, add the following to each well in the specified order:

      • Test wells: 50 µL of test compound solution (at various concentrations).

      • Control well (no inhibitor): 50 µL of assay buffer (or solvent control).

      • Positive control wells: 50 µL of allopurinol solution (at various concentrations).

      • Blank well: 50 µL of assay buffer.

    • Add 30 µL of phosphate buffer to all wells.

    • Add 40 µL of xanthine oxidase solution to all wells except the blank well (add 40 µL of assay buffer to the blank).

    • Pre-incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a specified time (e.g., 8-15 minutes).

  • Initiation and Measurement:

    • Initiate the reaction by adding 60 µL of xanthine solution to all wells.

    • Immediately start monitoring the increase in absorbance at 295 nm using a microplate reader. Kinetic measurements can be taken over a period of time (e.g., 3-5 minutes), or the reaction can be incubated for a fixed time (e.g., 15-30 minutes).

  • Stopping the Reaction (for endpoint assays):

    • After the incubation period, stop the reaction by adding a stopping reagent, such as 20 µL of 1.0 M HCl.

  • Data Analysis:

    • Calculate the rate of reaction for each well.

    • Calculate the percentage of inhibition for each concentration of the test compound and allopurinol using the following formula: % Inhibition = [1 - (Rate of test well / Rate of control well)] x 100

    • Plot the percentage of inhibition against the logarithm of the compound concentration.

    • Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, by fitting the data to a suitable dose-response curve.

Experimental Workflow

The process of identifying and characterizing novel xanthine oxidase inhibitors typically follows a structured workflow, from initial screening to in-depth mechanistic studies.

Experimental_Workflow cluster_screening Initial Screening cluster_evaluation Hit Validation and SAR cluster_mechanism Mechanism of Action CompoundLibrary Compound Library PrimaryAssay Primary in vitro XO Assay (Single Concentration) CompoundLibrary->PrimaryAssay ActiveHits Active Hits PrimaryAssay->ActiveHits Identify DoseResponse Dose-Response Assay (IC50 Determination) ActiveHits->DoseResponse SAR_Analysis Structure-Activity Relationship Analysis DoseResponse->SAR_Analysis LeadCompounds Lead Compounds DoseResponse->LeadCompounds Select AnalogSynthesis Analog Synthesis SAR_Analysis->AnalogSynthesis Design AnalogSynthesis->DoseResponse Test KineticStudies Enzyme Kinetic Studies (e.g., Lineweaver-Burk) LeadCompounds->KineticStudies Docking Molecular Docking Studies LeadCompounds->Docking

Fig. 2: Workflow for Xanthine Oxidase Inhibitor Discovery.

Conclusion

The structure-activity relationship of this compound and its analogs provides a critical framework for the development of next-generation xanthine oxidase inhibitors. By understanding the impact of specific structural modifications on inhibitory potency, researchers can rationally design novel compounds with improved efficacy and potentially fewer side effects. The detailed experimental protocols and workflows presented in this guide offer a practical resource for the systematic evaluation of these compounds, ultimately contributing to the advancement of therapies for hyperuricemia and related conditions.

References

Oxypurinol's effect on reactive oxygen species generation

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on Oxypurinol's Effect on Reactive Oxygen Species Generation

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This compound, the primary active metabolite of allopurinol, is a potent noncompetitive inhibitor of xanthine oxidase (XO). This enzyme plays a critical role in purine metabolism, catalyzing the oxidation of hypoxanthine to xanthine and subsequently to uric acid. A key consequence of this catalytic activity is the production of reactive oxygen species (ROS), specifically superoxide anion (O₂⁻) and hydrogen peroxide (H₂O₂). By inhibiting xanthine oxidase, this compound effectively curtails this significant source of ROS, a mechanism central to its therapeutic and protective effects in various pathophysiological conditions associated with oxidative stress, such as ischemia-reperfusion injury, endothelial dysfunction, and heart failure. This guide provides a comprehensive technical overview of the mechanisms, quantitative effects, experimental methodologies, and signaling pathways related to this compound's impact on ROS generation.

Core Mechanism of Action: Inhibition of Xanthine Oxidase

This compound exerts its primary effect by binding to the molybdenum active site of xanthine oxidase. This interaction inhibits the enzyme's ability to metabolize its purine substrates, thereby preventing the transfer of electrons to molecular oxygen, which is the process responsible for ROS generation. It is crucial to distinguish this compound's action from its prodrug, allopurinol. The enzymatic conversion of allopurinol to this compound by xanthine oxidase can paradoxically generate a burst of superoxide radicals. In contrast, this compound itself does not produce superoxide radicals, making it a direct inhibitor of ROS production from this pathway.

Quantitative Data on ROS Inhibition

The following tables summarize the quantitative effects of this compound on ROS generation from various in vitro and in vivo studies.

Table 3.1: In Vitro Inhibition of Xanthine Oxidase-Mediated ROS Production

Assay TypeSystemThis compound Concentration% Inhibition of ROSIC₅₀ (µM)Reference
Chemiluminescence (L-012)Hypoxanthine-XO3 µMSignificant1.80
Cytochrome C ReductionAllopurinol-XONot ApplicableNo superoxide produced-

Table 3.2: Effect of this compound on Cellular and Tissue ROS Markers

Experimental ModelCell/Tissue TypeTreatmentBiomarker Measured% Reduction in BiomarkerReference
Renal Ischemia-Reperfusion (Mouse)Kidney Tissue25 and 50 mg/kg this compound4-HNE, 8-OHdGSignificant
High Glucose-Induced Stress (Human Endothelial Cells)Human Glomerular Endothelial Cells100 µM allopurinol (metabolized to this compound)Intracellular ROSSignificant
Ischemia-Reperfusion (Rat Heart)Neonatal Rat Cardiomyocytes10 µM allopurinol (metabolized to this compound)ROS ProductionSignificant
Chronic Heart Failure (Human)Plasma300 mg/day allopurinol (metabolized to this compound)Malondialdehyde (MDA)33%
Chronic Heart Failure (Human)Plasma300 mg/day allopurinol (metabolized to this compound)Allantoin20%

Key Signaling Pathways Modulated by this compound

This compound's influence on ROS generation extends to modulating critical intracellular signaling pathways.

Xanthine Oxidase-Mediated ROS Generation

The fundamental pathway inhibited by this compound is the xanthine oxidase-catalyzed generation of ROS during purine metabolism.

Hypoxanthine Hypoxanthine Xanthine_Oxidase Xanthine_Oxidase Hypoxanthine->Xanthine_Oxidase Xanthine Xanthine Xanthine->Xanthine_Oxidase Uric_Acid Uric_Acid Xanthine_Oxidase->Xanthine Xanthine_Oxidase->Uric_Acid O2_rad O₂⁻ (Superoxide) Xanthine_Oxidase->O2_rad e⁻ transfer H2O2 H₂O₂ (Hydrogen Peroxide) Xanthine_Oxidase->H2O2 e⁻ transfer O2 O₂ O2->Xanthine_Oxidase This compound This compound This compound->Xanthine_Oxidase Inhibition

Caption: Inhibition of ROS generation by this compound.

Crosstalk with Nitric Oxide Synthase (NOS) Pathway

XO-derived superoxide can "quench" nitric oxide (NO) produced by nitric oxide synthase (NOS), reducing NO bioavailability and leading to endothelial dysfunction. By inhibiting superoxide production, this compound can preserve NO levels.

cluster_XO Xanthine Oxidase Pathway cluster_NOS Nitric Oxide Synthase Pathway Xanthine_Oxidase Xanthine_Oxidase O2_rad O₂⁻ Xanthine_Oxidase->O2_rad ONOO Peroxynitrite (ONOO⁻) O2_rad->ONOO Reaction This compound This compound This compound->Xanthine_Oxidase eNOS eNOS NO Nitric Oxide eNOS->NO L_Arginine L_Arginine L_Arginine->eNOS NO->ONOO Vasodilation Vasodilation NO->Vasodilation Endothelial_Dysfunction Endothelial_Dysfunction ONOO->Endothelial_Dysfunction

Caption: this compound's role in preserving NO bioavailability.

Induction of Heme Oxygenase-1 (HO-1)

Studies have shown that this compound can induce the expression of the cytoprotective enzyme Heme Oxygenase-1 (HO-1), which contributes to its antioxidant and anti-inflammatory effects.

This compound This compound ROS Reduced ROS This compound->ROS Keap1 Keap1 ROS->Keap1 Inactivates Nrf2 Nrf2 ARE Antioxidant Response Element Nrf2->ARE Translocates to nucleus and binds Keap1->Nrf2 Sequesters HO1_gene HO-1 Gene ARE->HO1_gene Activates transcription HO1_protein HO-1 Protein HO1_gene->HO1_protein Cytoprotection Cytoprotection HO1_protein->Cytoprotection Animal_Model Animal Model (e.g., Mouse) Pretreatment Pretreatment: - Vehicle Control - this compound (e.g., 25, 50 mg/kg) Animal_Model->Pretreatment Ischemia Induce Ischemia (e.g., Renal Artery Clamping) Pretreatment->Ischemia Reperfusion Reperfusion Ischemia->Reperfusion Sample_Collection Sample Collection (Blood, Kidney Tissue) Reperfusion->Sample_Collection Biochemical_Analysis Biochemical Analysis: - Plasma Creatinine/BUN - Tissue Homogenates Sample_Collection->Biochemical_Analysis ROS_Measurement ROS Measurement: - 4-HNE Staining - 8-OHdG Staining - Antioxidant Enzyme Activity Sample_Collection->ROS_Measurement Histology Histological Analysis: - H&E Staining - TUNEL Assay (Apoptosis) Sample_Collection->Histology Data_Analysis Data Analysis and Comparison Biochemical_Analysis->Data_Analysis ROS_Measurement->Data_Analysis Histology->Data_Analysis

Methodological & Application

Application Note & Protocol: Oxypurinol In Vitro Xanthine Oxidase Inhibition Assay

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Xanthine oxidase (XO) is a crucial enzyme in purine metabolism, catalyzing the oxidation of hypoxanthine to xanthine and subsequently to uric acid.[1][2][3] Overproduction of uric acid, a condition known as hyperuricemia, is a primary cause of gout, a painful inflammatory condition resulting from the deposition of urate crystals in joints.[4][5] Therefore, inhibiting xanthine oxidase is a key therapeutic strategy for managing gout and other conditions associated with hyperuricemia.[6] Oxypurinol, the active metabolite of allopurinol, is a potent inhibitor of xanthine oxidase.[1][2] This document provides a detailed protocol for an in vitro assay to determine the inhibitory activity of this compound on xanthine oxidase.

Mechanism of Xanthine Oxidase Inhibition by this compound

Allopurinol, an analog of hypoxanthine, is converted by xanthine oxidase into its active metabolite, this compound.[1][2] this compound, an analog of xanthine, then acts as a potent, non-competitive inhibitor of the enzyme.[4][7] It binds tightly to the reduced molybdenum cofactor (MoCo) at the active site of xanthine oxidase, preventing the substrate from binding and thereby blocking the production of uric acid.[7][8] This sustained inhibition leads to a decrease in serum and urine uric acid concentrations.[1]

cluster_0 Purine Metabolism & Uric Acid Production cluster_1 Inhibition Pathway Hypoxanthine Hypoxanthine Xanthine Xanthine Hypoxanthine->Xanthine Oxidation UricAcid Uric Acid Xanthine->UricAcid Oxidation Gout Gout / Hyperuricemia UricAcid->Gout Leads to XO1 Xanthine Oxidase XO1->Xanthine XO2 Xanthine Oxidase XO2->UricAcid Allopurinol Allopurinol This compound This compound Allopurinol->this compound Metabolized by XO XO_Inhibited Inhibited Xanthine Oxidase This compound->XO_Inhibited Binds to Mo(IV) site XO_Inhibited->Gout Prevents XO3 Xanthine Oxidase XO3->this compound

Caption: Mechanism of xanthine oxidase inhibition by this compound.

Experimental Protocol: Spectrophotometric Xanthine Oxidase Inhibition Assay

This protocol details an in vitro assay to measure the inhibition of xanthine oxidase by this compound by monitoring the formation of uric acid, which absorbs light at 295 nm.

3.1. Principle

Xanthine oxidase catalyzes the oxidation of xanthine to uric acid. The rate of uric acid production can be determined by measuring the increase in absorbance at 295 nm. The inhibitory effect of a compound like this compound is quantified by measuring the reduction in the rate of uric acid formation in its presence.

3.2. Materials and Reagents

  • Xanthine Oxidase from bovine milk (e.g., Sigma-Aldrich)

  • Xanthine (Substrate)

  • This compound (Inhibitor)

  • Allopurinol (Reference Inhibitor)

  • Potassium Phosphate Buffer (e.g., 50-100 mM, pH 7.5-7.8)

  • Dimethyl Sulfoxide (DMSO)

  • 1N HCl (for stopping the reaction)

  • 96-well UV-transparent microplates

  • Microplate spectrophotometer capable of reading at 295 nm

  • Standard laboratory equipment (pipettes, tubes, etc.)

3.3. Preparation of Solutions

  • Phosphate Buffer (50 mM, pH 7.5): Prepare and adjust the pH as required.

  • Xanthine Oxidase (Enzyme) Solution (0.1-0.2 units/mL): Prepare fresh daily by diluting the stock enzyme in cold phosphate buffer. Keep on ice.

  • Xanthine (Substrate) Solution (0.15 mM): Dissolve xanthine in the phosphate buffer. Gentle warming or the addition of a few drops of 1M NaOH may be necessary to fully dissolve it.[6]

  • This compound (Inhibitor) Stock Solution (e.g., 10 mM): Dissolve this compound in DMSO.

  • Working Inhibitor Solutions: Prepare serial dilutions of the this compound stock solution in phosphate buffer to achieve the desired final assay concentrations. The final DMSO concentration in the assay should not exceed 1%.[9]

  • Allopurinol (Reference) Solutions: Prepare in the same manner as the this compound solutions.

3.4. Assay Procedure (96-well plate format)

The following workflow can be used to set up the assay plate.

cluster_workflow Experimental Workflow cluster_controls Controls A 1. Add 50 µL of Test Compound (this compound or Allopurinol) or Vehicle (Buffer + DMSO) to wells B 2. Add 70 µL of Phosphate Buffer (pH 7.5) A->B C 3. Add 15 µL of Xanthine Oxidase Solution (0.2 U/mL) B->C D 4. Pre-incubate at 25°C for 15 minutes C->D E 5. Initiate reaction by adding 65 µL of Xanthine Solution (0.15 mM) D->E F 6. Incubate at 25°C for 30 minutes E->F G 7. Stop reaction with 25 µL of 1N HCl (optional) F->G H 8. Measure Absorbance at 295 nm G->H C1 Blank (No Enzyme): Buffer + Substrate + Inhibitor C2 Negative Control (No Inhibitor): Buffer + Enzyme + Substrate C3 Positive Control: Buffer + Enzyme + Substrate + Allopurinol

Caption: Workflow for the xanthine oxidase inhibition assay.

Step-by-Step Method:

  • Prepare the Plate: Set up the 96-well plate by adding the components for test samples, positive control (allopurinol), negative control (no inhibitor), and a blank (no enzyme).

  • Add Components: To each well, add the following in order:

    • 50 µL of the test compound (this compound dilutions) or control solution.[9][10]

    • Varying volumes of phosphate buffer to bring the total volume to a pre-substrate addition volume.

    • Add the xanthine oxidase enzyme solution to all wells except the blank. For the blank, add an equivalent volume of phosphate buffer.[9]

  • Pre-incubation: Mix the contents of the wells gently and pre-incubate the plate at 25°C or 37°C for 15 minutes.[9][10]

  • Initiate Reaction: Start the enzymatic reaction by adding the xanthine substrate solution to all wells.[6][10]

  • Incubation: Incubate the plate at the same temperature for 30 minutes.[6][10]

  • Stop Reaction: Stop the reaction by adding 1N HCl to each well.[6] This step is crucial for endpoint assays. For kinetic assays, the absorbance is read at multiple time points without stopping the reaction.

  • Measure Absorbance: Read the absorbance of each well at 295 nm using a microplate reader.

3.5. Data Analysis

  • Correct for Blank: Subtract the absorbance of the blank from the absorbance of all other wells.

  • Calculate Percent Inhibition: Use the following formula to calculate the percentage of xanthine oxidase inhibition for each concentration of this compound.

    % Inhibition = [(A_control - A_sample) / A_control] x 100

    Where:

    • A_control is the absorbance of the negative control (enzyme + substrate, no inhibitor).

    • A_sample is the absorbance of the well with the test inhibitor.

  • Determine IC50 Value: The IC50 (half-maximal inhibitory concentration) is the concentration of the inhibitor required to reduce the activity of the enzyme by 50%. Plot the percent inhibition against the logarithm of the inhibitor concentration and determine the IC50 value from the resulting dose-response curve using non-linear regression analysis.

Quantitative Data Summary

The inhibitory potential of this compound is typically compared to that of its parent drug, allopurinol. The following table summarizes representative inhibitory concentration data from the literature.

CompoundTarget EnzymeAssay TypeIC50 / KiReference
AllopurinolXanthine OxidaseIn VitroIC50: 4.84 µg/mL[6]
AllopurinolXanthine OxidaseSteady-State KineticsKi: 10-7 M[2]
Allopurinol & this compound (Combined)Xanthine OxidaseIn Vivo ModelIC50: 0.36 mg/L[11]
This compoundXanthine OxidaseIn Vivo Model50% Inhibition at 1.4 mg/L[12]

Note: IC50 and Ki values can vary depending on the specific assay conditions (e.g., substrate concentration, enzyme source, pH, temperature).

Conclusion

This protocol provides a reliable and reproducible method for assessing the in vitro inhibitory activity of this compound against xanthine oxidase. The assay is fundamental for the screening and characterization of potential therapeutic agents for the treatment of gout and hyperuricemia. Accurate determination of IC50 values allows for the quantitative comparison of the potency of different inhibitors.

References

Application Note: A Validated HPLC-UV Method for the Quantification of Oxypurinol in Plasma

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

This application note details a robust and validated High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection method for the quantitative analysis of oxypurinol, the primary active metabolite of allopurinol, in plasma samples. Allopurinol is a widely used medication for treating conditions associated with hyperuricemia, such as gout.[1] Monitoring plasma concentrations of this compound is crucial for therapeutic drug monitoring and pharmacokinetic studies, especially in patients with renal impairment.[2][3] The described method involves a straightforward protein precipitation step for sample preparation, followed by chromatographic separation on a C8 or C18 reversed-phase column and UV detection at 254 nm.[2][4] The method is demonstrated to be sensitive, accurate, and precise, making it suitable for routine analysis in a clinical or research laboratory setting.[5]

Principle

This method provides a quantitative analysis of this compound in plasma using reversed-phase HPLC with UV detection. The protocol begins with a simple protein precipitation step, using an organic solvent like acetonitrile or an acid like trichloroacetic acid, to extract this compound and an internal standard (IS), such as acyclovir, from the plasma matrix.[4][6][7] After centrifugation, the supernatant is injected into the HPLC system.

The separation is achieved on a reversed-phase column (e.g., LiChrospher® 100 RP-8) using an isocratic mobile phase, which allows for the efficient resolution of this compound and the internal standard from endogenous plasma components.[4][5] Quantification is performed by measuring the UV absorbance at 254 nm, a wavelength at which both this compound and the commonly used internal standard, acyclovir, exhibit significant absorbance.[2][8] The concentration of this compound in the unknown samples is determined by comparing the peak area ratio of the analyte to the internal standard against a calibration curve constructed from standards of known concentrations.

Materials and Reagents

  • This compound reference standard (≥98% purity)

  • Acyclovir (Internal Standard, IS) (≥99% purity)[4][5]

  • Acetonitrile (HPLC grade)[4]

  • Formic acid (AR grade)[4]

  • Sodium acetate (AR grade)[2]

  • Trichloroacetic acid (TCA)[7]

  • Sodium hydroxide (AR grade)[4]

  • Hydrochloric acid (AR grade)

  • Water (Milli-Q or equivalent purified water)

  • Control human plasma (with anticoagulant, e.g., EDTA or Heparin)

Instrumentation and Chromatographic Conditions

The analysis is performed on a standard HPLC system equipped with a UV detector. The specific conditions outlined below are based on established methods and provide a reliable starting point for analysis.[2][4]

ParameterCondition
HPLC System An LC system with a pump, autosampler, column oven, and UV/Vis detector
Column LiChroCART® 125-4, LiChrospher® 100 RP-8 (5 µm), or equivalent C8/C18 column
Mobile Phase A mixture of purified water with 0.1% formic acid and 0.25% acetonitrile.[4][5] Alternative: 0.02 M Sodium Acetate (pH 4.5)[2]
Flow Rate 0.7 - 1.0 mL/min[2][4]
Injection Volume 20 - 60 µL[5]
Oven Temperature 25 °C[4]
UV Detection 254 nm[2][3][4]
Internal Standard Acyclovir[2][5]
Run Time Approximately 15 minutes to ensure elution of all components and column re-equilibration.

Experimental Protocols

Preparation of Standard and Stock Solutions
  • This compound Stock Solution (400 µg/mL): Accurately weigh and dissolve the this compound reference standard in 1M NaOH to prepare a stock solution of 400 µg/mL.[4]

  • Internal Standard Stock Solution (400 µg/mL): Prepare a stock solution of acyclovir (IS) at 400 µg/mL in a suitable solvent like 1M NaOH or purified water.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the this compound stock solution with the mobile phase or a suitable diluent to create calibration standards.

  • Calibration Standards in Plasma: Spike control plasma with the working standard solutions to achieve final concentrations covering the desired linear range (e.g., 0.1 to 20.0 µg/mL).[5]

  • Quality Control (QC) Samples: Prepare QC samples in control plasma at a minimum of three concentration levels (low, medium, and high) within the calibration range.

Sample Preparation Protocol

The following protocol outlines a protein precipitation procedure for the extraction of this compound from plasma samples.

  • Aliquot: Pipette 100 µL of the plasma sample (calibration standard, QC, or unknown) into a 1.5 mL microcentrifuge tube.

  • Add Internal Standard: Add 25 µL of the internal standard working solution (e.g., 10 µg/mL Acyclovir) to each tube and vortex briefly.

  • Precipitate Proteins: Add 500 µL of a precipitating agent (e.g., acetonitrile containing 1.0% formic acid or 10% trichloroacetic acid) to the tube.[6][7]

  • Vortex: Vortex the mixture vigorously for at least 30 seconds to ensure complete protein precipitation.

  • Centrifuge: Centrifuge the samples at high speed (e.g., 13,000 x g) for 10 minutes at 4 °C to pellet the precipitated proteins.[6]

  • Transfer Supernatant: Carefully transfer the clear supernatant to a clean HPLC vial.

  • Injection: Inject a defined volume (e.g., 20 µL) of the supernatant into the HPLC system for analysis.

Experimental Workflow Diagram

HPLC_Workflow plasma Plasma Sample (100 µL) is_add Add Internal Standard (Acyclovir) plasma->is_add precip Add Precipitating Agent (e.g., Acetonitrile) is_add->precip vortex Vortex (30s) precip->vortex centrifuge Centrifuge (13,000 x g, 10 min) vortex->centrifuge supernatant Transfer Supernatant to HPLC Vial centrifuge->supernatant hplc HPLC Analysis supernatant->hplc data Data Acquisition & Quantification hplc->data

Caption: Workflow for plasma sample preparation and HPLC analysis.

Method Validation Summary

The described HPLC-UV method has been validated according to established guidelines, demonstrating its reliability for the quantification of this compound in plasma. The key validation parameters are summarized below.[2][4]

Validation ParameterResult
Linearity Range 0.1 - 20.0 µg/mL[4][5] or 1.0 - 40.0 µg/mL[2]
Correlation Coefficient (r²) > 0.99[5]
Limit of Quantification (LOQ) 0.1 µg/mL[4][5]
Accuracy (Recovery) 93.2% - 98.1%[4]
Precision (CV%)
    Intra-day< 15%[2]
    Inter-day< 15%[2]
Selectivity No significant interference from endogenous plasma components was observed at the retention times of this compound and the IS.[2]

Results and Discussion

Using the chromatographic conditions specified in Table 1, a clear separation of this compound and the internal standard, acyclovir, is achieved. A typical retention time for this compound is approximately 9.9 minutes, while allopurinol (its parent drug) elutes later at around 12.3 minutes.[2] The use of an internal standard corrects for variations in sample preparation and injection volume, thereby enhancing the precision and accuracy of the results. The validation data confirms that the method is linear over the clinically relevant concentration range, with a lower limit of quantification of 0.1 µg/mL, which is sufficient for pharmacokinetic and therapeutic monitoring studies.[4][5] The precision and accuracy values fall within the accepted limits for bioanalytical methods, with coefficients of variation below 15%.[2]

Conclusion

The HPLC-UV method described provides a simple, rapid, and reliable approach for the quantification of this compound in plasma. The straightforward protein precipitation protocol minimizes sample preparation time, and the chromatographic conditions ensure robust and reproducible results.[2] This validated method is well-suited for routine therapeutic drug monitoring and for conducting pharmacokinetic studies in research and clinical environments.[9]

References

Application Note: Quantification of Allopurinol and its Active Metabolite, Oxypurinol, in Human Urine using LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Allopurinol is a cornerstone medication for the management of hyperuricemia and gout.[1][2] It functions by inhibiting xanthine oxidase, the enzyme responsible for converting hypoxanthine to xanthine and then to uric acid.[1][2][3] Allopurinol is rapidly metabolized in the liver to its primary active metabolite, oxypurinol, which has a significantly longer half-life and is largely responsible for the therapeutic effect.[1][3][4] Both allopurinol and this compound are primarily excreted through the kidneys into the urine.[1][3] Therefore, the quantitative analysis of allopurinol and this compound in urine is crucial for pharmacokinetic studies, therapeutic drug monitoring, and assessing patient adherence to treatment.[5] This application note details a robust and sensitive LC-MS/MS method for the simultaneous determination of allopurinol and this compound in human urine.

Signaling Pathway: Allopurinol Metabolism and Action

Allopurinol exerts its therapeutic effect by interfering with the purine catabolism pathway. The following diagram illustrates the mechanism of action and metabolic fate of allopurinol.

Allopurinol_Pathway Hypoxanthine Hypoxanthine Xanthine Xanthine Hypoxanthine->Xanthine Catalyzes UricAcid Uric Acid Xanthine->UricAcid RenalExcretion Renal Excretion (Urine) UricAcid->RenalExcretion Excreted Allopurinol Allopurinol This compound This compound (Active Metabolite) Allopurinol->this compound XanthineOxidase Xanthine Oxidase Allopurinol->XanthineOxidase Inhibits Allopurinol->RenalExcretion Excreted This compound->XanthineOxidase Inhibits This compound->RenalExcretion Excreted

Allopurinol metabolism and mechanism of action.

Experimental Protocols

This section provides a detailed methodology for the analysis of allopurinol and this compound in urine.

1. Sample Preparation

A simple "dilute-and-shoot" or a liquid-liquid extraction (LLE) method can be employed for urine sample preparation.

a) Dilute-and-Shoot Method

  • Thaw frozen urine samples at room temperature.

  • Vortex the samples for 15 seconds to ensure homogeneity.

  • Centrifuge the urine samples at 4000 rpm for 10 minutes to pellet any particulate matter.

  • Take 50 µL of the supernatant and dilute it with 950 µL of the mobile phase.

  • Add an internal standard (e.g., allopurinol-d2 or 2,6-dichloropurine) to the diluted sample.[6][7]

  • Vortex the final solution for 10 seconds.

  • Transfer the solution to an autosampler vial for LC-MS/MS analysis.

b) Liquid-Liquid Extraction (LLE) Method [7][8]

  • To 0.5 mL of urine in a polypropylene tube, add the internal standard.

  • Add 2 mL of ethyl acetate.[8]

  • Vortex the mixture for 1 minute, followed by shaking for 10 minutes.[8]

  • Centrifuge at 4000 rpm for 10 minutes.

  • Transfer the organic layer to a new tube and evaporate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the dried residue in 200 µL of the mobile phase.[8]

  • Vortex and transfer to an autosampler vial.

2. LC-MS/MS Instrumentation and Conditions

The following tables summarize the chromatographic and mass spectrometric conditions for the analysis.

Table 1: Liquid Chromatography Conditions

ParameterCondition
HPLC System Shimadzu HPLC system or equivalent[6]
Column Hypersil Gold C18 (150 mm x 4.6 mm, 5 µm) or equivalent[6]
Mobile Phase A: 0.1% Formic acid in waterB: AcetonitrileIsocratic: 98:2 (A:B)[6] or a gradient
Flow Rate 0.5 mL/min[6]
Column Temperature 40 °C[6]
Injection Volume 5-20 µL

Table 2: Mass Spectrometry Conditions

ParameterAllopurinolThis compoundInternal Standard (Allopurinol-d2)
Mass Spectrometer Triple Quadrupole Mass Spectrometer
Ionization Mode Electrospray Ionization (ESI), Positive[6] or Negative[8]
Precursor Ion (m/z) 137.0[6]153.1[6]139.0[6]
Product Ion (m/z) 109.9[6]136.0[6]111.9[6]
Dwell Time 200 ms[6]200 ms[6]200 ms
Collision Energy Optimized for specific instrument
Gas Settings Optimized for specific instrument

Quantitative Data Summary

The following tables present a summary of the quantitative performance of the LC-MS/MS method for allopurinol and this compound in urine, compiled from various studies.

Table 3: Linearity and Lower Limit of Quantification (LLOQ)

AnalyteMatrixLinearity Range (µg/mL)LLOQ (µg/mL)Reference
AllopurinolUrine0.5 - 300.5[7]
This compoundUrine1 - 501[7]

Table 4: Precision and Accuracy

AnalyteMatrixQC LevelIntra-day Precision (%RSD)Inter-day Precision (%RSD)Accuracy (%)Reference
AllopurinolUrineLow, Med, High≤ 8.7%≤ 8.7%Within ±15%[9]
This compoundUrineLow, Med, High≤ 9.6%≤ 9.6%Within ±15%[9]

Experimental Workflow

The diagram below outlines the complete workflow for the LC-MS/MS analysis of allopurinol and this compound in urine.

LCMSMS_Workflow SampleCollection Urine Sample Collection SamplePrep Sample Preparation (Dilution or LLE) SampleCollection->SamplePrep LCMSMS_Analysis LC-MS/MS Analysis SamplePrep->LCMSMS_Analysis DataProcessing Data Processing and Quantification LCMSMS_Analysis->DataProcessing Reporting Results Reporting DataProcessing->Reporting

Workflow for urinary allopurinol and this compound analysis.

The described LC-MS/MS method provides a sensitive, specific, and reliable approach for the simultaneous quantification of allopurinol and this compound in human urine. The simple sample preparation and rapid analysis time make it suitable for high-throughput clinical and research applications. This method can be a valuable tool for pharmacokinetic assessments and for monitoring patient adherence to allopurinol therapy, ultimately contributing to improved patient outcomes in the management of gout and hyperuricemia.

References

Application Notes & Protocols: Animal Models for Studying Oxypurinol's Effect on Hyperuricemia

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Hyperuricemia, characterized by elevated serum uric acid levels, is a key etiological factor in gout and is associated with chronic kidney disease and cardiovascular conditions.[1] The final two steps in purine metabolism, the conversion of hypoxanthine to xanthine and then to uric acid, are catalyzed by the enzyme xanthine oxidoreductase (XOR).[1] Oxypurinol, the primary active metabolite of allopurinol, is a potent inhibitor of XOR and a cornerstone therapy for managing hyperuricemia.[1][2][3] Preclinical evaluation of novel anti-hyperuricemic agents often involves animal models that replicate the human condition. As most mammals, unlike humans, possess the uricase enzyme which degrades uric acid to the more soluble allantoin, these models typically require a uricase inhibitor to induce hyperuricemia.[4]

This document provides detailed protocols and application notes for establishing and utilizing animal models to study the effects of this compound on hyperuricemia.

Common Animal Models for Hyperuricemia

The most prevalent and well-established method for inducing hyperuricemia in rodents is through the administration of potassium oxonate, a uricase inhibitor.[5][6] This approach elevates serum uric acid levels, providing a suitable model to test the efficacy of XOR inhibitors like this compound.

  • Potassium Oxonate (PO)-Induced Model: This is the most widely used model. PO inhibits the uricase enzyme, leading to an accumulation of uric acid in the blood.[6][7] This model can be used to induce both acute and chronic hyperuricemia.[5]

  • Purine-Rich Diet Combined with PO: To more closely mimic human hyperuricemia resulting from dietary factors, animals can be fed a purine-rich diet (e.g., containing yeast extract, adenine, or hypoxanthine) in conjunction with potassium oxonate administration.[5][8] This combination enhances the substrate pool for uric acid production.

  • Genetic Models: Uricase knockout (Uox-KO) mice provide a spontaneous hyperuricemia model that does not require chemical inducers.[9][10] These models are ideal for studying the long-term pathological consequences of elevated uric acid and for evaluating therapeutic agents.[9]

Experimental Protocols

Protocol 2.1: Induction of Hyperuricemia in Rats using Potassium Oxonate

This protocol describes a common method to induce a state of hyperuricemia in Sprague-Dawley or Wistar rats.

Materials:

  • Potassium Oxonate (PO)

  • Vehicle (e.g., 0.5% Carboxymethyl cellulose sodium [CMC-Na] or distilled water)

  • Male Sprague-Dawley rats (200-250 g)

  • Oral gavage needles

  • Metabolic cages for urine collection

Procedure:

  • Acclimatization: House rats for at least one week under standard laboratory conditions (12h light/dark cycle, 22±2°C, access to standard chow and water ad libitum).

  • Grouping: Randomly divide animals into experimental groups (n=6-8 per group):

    • Normal Control (Vehicle only)

    • Hyperuricemia Model Control (PO + Vehicle)

    • Positive Control (PO + Allopurinol/Oxypurinol)

    • Test Article Group(s) (PO + Test Compound)

  • Induction:

    • Prepare a suspension of potassium oxonate in the vehicle.

    • Administer potassium oxonate (e.g., 250 mg/kg) via oral gavage once daily for 7-14 consecutive days.[4][11] Some protocols may use a single intraperitoneal injection for acute models.[5]

  • Treatment Administration:

    • One hour after potassium oxonate administration, administer the vehicle, positive control (e.g., Allopurinol 5 mg/kg), or test compound via oral gavage.[4]

    • Continue this daily regimen for the duration of the study (7-14 days).

  • Sample Collection:

    • On the final day of the study, place rats in metabolic cages for urine collection over a specified period (e.g., 8-24 hours).[4]

    • Following the urine collection period, anesthetize the animals. Collect blood via cardiac puncture or from the abdominal aorta.

  • Biochemical Analysis:

    • Centrifuge blood samples to separate serum.

    • Analyze serum and urine for levels of uric acid, creatinine, and blood urea nitrogen (BUN) using commercially available assay kits.

Protocol 2.2: Induction of Hyperuricemia in Mice using Potassium Oxonate and Hypoxanthine

This protocol is adapted for mice and includes a purine substrate to enhance uric acid production.

Materials:

  • Potassium Oxonate (PO)

  • Hypoxanthine (HX)

  • Vehicle (e.g., 0.5% CMC-Na)

  • Male C57BL/6 or Kunming mice (20-25 g)

  • Oral gavage needles

Procedure:

  • Acclimatization & Grouping: Follow steps 1 and 2 as described in Protocol 2.1.

  • Induction & Treatment:

    • Prepare suspensions of PO and HX in the chosen vehicle.

    • Administer potassium oxonate (e.g., 250 mg/kg, intraperitoneally) to all groups except the Normal Control.[5]

    • Thirty minutes later, administer hypoxanthine (e.g., 300 mg/kg, oral gavage) to the same groups.[5]

    • Thirty minutes after hypoxanthine administration, provide the respective treatments (Vehicle, this compound, Test Compound) via oral gavage. Note: In comparative studies, this compound has been administered at 3 and 10 mg/kg.[12]

  • Sample Collection & Analysis:

    • Collect blood samples (e.g., via retro-orbital sinus) at a specified time point after treatment (e.g., 1-2 hours) to measure peak effects.

    • Process and analyze serum for uric acid levels as described in Protocol 2.1.

Data Presentation: Effects of this compound

Quantitative data from studies evaluating this compound (or its prodrug allopurinol) are summarized below for easy comparison.

Table 1: Efficacy of Allopurinol/Oxypurinol in Rodent Hyperuricemia Models

Animal ModelInduction MethodTreatmentDose (mg/kg)RouteResulting Change in Serum Uric AcidReference
MicePotassium OxonateAllopurinol3i.p.Significantly decreased vs. control[12]
MicePotassium OxonateThis compound3i.p.Weaker reduction than 3 mg/kg Allopurinol[12]
MicePotassium OxonateThis compound10i.p.Reduction comparable to 3 mg/kg Allopurinol[12]
RatsPotassium Oxonate (250 mg/kg)Allopurinol5p.o.Significantly reduced elevated uric acid levels[4]
Tree ShrewsPotassium Oxonate (40-100 mg/kg)AllopurinolN/Ai.p.Significantly decreased serum uric acid levels[7][13]
Uox-KO MiceGenetic (Spontaneous)AllopurinolN/AN/AEffectively reduced hyperuricemia[9]

Note: i.p. = intraperitoneal; p.o. = oral administration. N/A = Not explicitly specified in the abstract.

Visualizations: Pathways and Workflows

Mechanism of Action of this compound

This compound exerts its therapeutic effect by inhibiting xanthine oxidoreductase (XOR).[2] This enzyme is critical for the conversion of hypoxanthine to xanthine and subsequently to uric acid.[1] By blocking this step, this compound reduces the production of uric acid, thereby lowering its concentration in the blood.[1][2]

Purine_Catabolism cluster_pathway Purine Catabolism Pathway Hypoxanthine Hypoxanthine Xanthine Xanthine Hypoxanthine->Xanthine Xanthine Oxidase (XOR) UricAcid Uric Acid Xanthine->UricAcid Xanthine Oxidase (XOR) Allantoin Allantoin UricAcid->Allantoin Uricase (absent in humans) This compound This compound This compound->Hypoxanthine

Caption: Mechanism of this compound action on the purine breakdown pathway.
General Experimental Workflow

The workflow for evaluating an anti-hyperuricemic agent like this compound in an animal model follows a standardized sequence of steps from animal preparation to final data analysis.

Experimental_Workflow Acclimatization Animal Acclimatization (1 week) Grouping Random Group Allocation (Control, Model, Treatment) Acclimatization->Grouping Induction Hyperuricemia Induction (e.g., Potassium Oxonate) Grouping->Induction Treatment Treatment Administration (Vehicle, this compound, Test Article) Induction->Treatment Collection Sample Collection (Blood & Urine) Treatment->Collection Analysis Biochemical Analysis (Uric Acid, Creatinine, BUN) Collection->Analysis Interpretation Data Interpretation & Statistical Analysis Analysis->Interpretation

References

Application Notes and Protocols for Cell Culture Experiments: Dissolving Oxypurinol in DMSO

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the solubilization of oxypurinol in dimethyl sulfoxide (DMSO) for use in cell culture experiments. Adherence to these guidelines is crucial for obtaining reproducible and reliable experimental results while minimizing solvent-induced cytotoxicity.

Introduction

This compound, the primary active metabolite of allopurinol, is a potent inhibitor of xanthine oxidase, a key enzyme in purine metabolism. Its use in in vitro studies is essential for investigating cellular processes related to oxidative stress, purine metabolism, and various pathologies. Due to its poor aqueous solubility, this compound requires an organic solvent, such as DMSO, for dissolution before its introduction into aqueous cell culture media. This document outlines the recommended procedures for preparing this compound stock solutions and subsequent working solutions for cell-based assays.

Quantitative Data Summary

The following tables summarize the key quantitative data for dissolving and using this compound in cell culture experiments.

Table 1: this compound and DMSO Properties

ParameterValueSource
This compound Molecular Weight152.11 g/mol N/A
This compound Solubility in DMSO~3 mg/mL to 10 mg/mL[1][2]
Recommended Final DMSO Concentration in Cell Culture≤ 0.5% (v/v)[3][4][5]
General Cytotoxic DMSO Concentration≥ 1% (v/v) (cell line dependent)[3][6][7]

Table 2: Recommended Storage Conditions for this compound-DMSO Stock Solutions

Storage TemperatureDurationSource
-20°CUp to 1 month[8]
-80°CUp to 12 months[2]

Experimental Protocols

This section provides a detailed methodology for the preparation of this compound stock and working solutions for cell culture applications.

Materials
  • This compound powder

  • Anhydrous/cell culture grade Dimethyl Sulfoxide (DMSO)

  • Sterile, nuclease-free microcentrifuge tubes

  • Sterile, filtered pipette tips

  • Vortex mixer

  • Cell culture medium appropriate for the cell line in use

  • Sterile serological pipettes and pipetting aid

Preparation of this compound Stock Solution (e.g., 10 mg/mL)
  • Aseptic Technique: Perform all steps in a sterile environment, such as a laminar flow hood, to prevent contamination.

  • Weighing this compound: Accurately weigh the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mg/mL stock solution, weigh 10 mg of this compound.

  • Dispensing DMSO: Using a sterile pipette, add the appropriate volume of anhydrous DMSO to the microcentrifuge tube containing the this compound powder. For a 10 mg/mL stock solution, add 1 mL of DMSO.

  • Dissolution: Tightly cap the tube and vortex thoroughly until the this compound is completely dissolved. Gentle warming (e.g., in a 37°C water bath) and sonication can aid in dissolution if necessary.[2] Visually inspect the solution to ensure there are no visible particles.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 12 months).[2][8]

Preparation of this compound Working Solution for Cell Treatment
  • Determine Final Concentration: Decide on the final concentration of this compound required for your experiment.

  • Calculate Dilution Factor: Calculate the dilution required from the stock solution to achieve the desired final concentration in your cell culture medium.

  • Serial Dilution (Recommended): To minimize precipitation and ensure accurate dosing, it is recommended to perform a serial dilution. First, dilute the high-concentration DMSO stock solution into a small volume of complete cell culture medium to create an intermediate dilution. Then, add this intermediate dilution to the final volume of cell culture medium for treating the cells.

  • Direct Dilution (for low final concentrations): For very low final concentrations, you can directly add the required volume of the DMSO stock solution to the final volume of cell culture medium. It is crucial to add the DMSO stock solution to the medium while gently vortexing or swirling the medium to ensure rapid and even dispersion, which helps to prevent precipitation.

  • Final DMSO Concentration Check: Crucially, ensure that the final concentration of DMSO in the cell culture medium does not exceed the tolerated level for your specific cell line, which is generally recommended to be at or below 0.5%.[3][4][5] For sensitive cell lines, a lower concentration (e.g., 0.1%) may be necessary.

  • Vehicle Control: Always include a vehicle control in your experiments. This control should contain the same final concentration of DMSO as the this compound-treated samples to account for any effects of the solvent on the cells.

Visualizations

Experimental Workflow

G cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation cluster_control Vehicle Control weigh Weigh this compound Powder add_dmso Add Anhydrous DMSO weigh->add_dmso dissolve Vortex/Sonicate to Dissolve add_dmso->dissolve aliquot Aliquot and Store at -20°C/-80°C dissolve->aliquot thaw Thaw Stock Aliquot aliquot->thaw dmso_control Prepare Medium with Equal DMSO Concentration aliquot->dmso_control dilute Dilute in Cell Culture Medium thaw->dilute treat Treat Cells dilute->treat treat_control Treat Control Cells dmso_control->treat_control

Caption: Workflow for preparing and using this compound in cell culture.

Signaling Pathway

G cluster_pathway Purine Catabolism Pathway Hypoxanthine Hypoxanthine XanthineOxidase1 Xanthine Oxidase Hypoxanthine->XanthineOxidase1 Xanthine Xanthine XanthineOxidase2 Xanthine Oxidase Xanthine->XanthineOxidase2 UricAcid UricAcid XanthineOxidase1->Xanthine XanthineOxidase2->UricAcid This compound This compound This compound->XanthineOxidase1 Inhibits This compound->XanthineOxidase2 Inhibits

Caption: this compound inhibits xanthine oxidase in the purine catabolism pathway.

References

Application Notes and Protocols for the Spectrophotometric Determination of Oxypurinol Concentration

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oxypurinol is the primary active metabolite of allopurinol, a xanthine oxidase inhibitor used in the management of hyperuricemia and gout.[1][2] Monitoring the concentration of this compound is crucial for therapeutic drug monitoring and in various research settings. While HPLC-UV methods are common for the quantification of this compound, spectrophotometric methods offer a simpler, more accessible, and cost-effective alternative.[1][3]

This document provides detailed application notes and protocols for the spectrophotometric determination of this compound concentration based on the Folin-Ciocalteu (F-C) method. This method relies on the reducing capacity of the phenolic-like structure of this compound to react with the F-C reagent, producing a distinct blue-colored complex that can be quantified using a spectrophotometer.[4][5]

Principle of the Method

The Folin-Ciocalteu assay is a widely used method for the determination of total phenolic content and antioxidant capacity.[5] The principle is based on the oxidation of phenolic compounds (in this case, this compound) by a phosphotungstic-phosphomolybdic acid complex in an alkaline medium.[5] This reaction results in the reduction of the F-C reagent to a mixture of blue oxides of tungsten and molybdenum, with a maximum absorbance that can be measured in the range of 750-765 nm.[4] The intensity of the blue color is directly proportional to the concentration of the reducing compound, allowing for quantitative analysis.

Data Presentation

Table 1: Illustrative Quantitative Data for the Spectrophotometric Determination of Allopurinol (using Catechol and Fe(II) method) [4]

ParameterValue
Wavelength of Maximum Absorbance (λmax)580 nm
Linearity Range2–10 µg/mL
Molar Absorptivity9.4 x 10³ L mol⁻¹ cm⁻¹
Sandell's Sensitivity1.4 x 10⁻² µg cm⁻²
Recovery~100%
Relative Standard Deviation (RSD)1.0%–1.3%

Note: This data is for allopurinol using a catechol and Fe(II) based method and should be considered illustrative. For accurate quantification of this compound with the Folin-Ciocalteu method, a full method validation is required.

Table 2: Typical Performance Characteristics of the Folin-Ciocalteu Assay for Phenolic Compounds [6]

ParameterTypical Value Range
Wavelength of Maximum Absorbance (λmax)750 - 765 nm
Linearity RangeTypically in the µg/mL range (e.g., 2.5-50.0 µg/mL for gallic acid)
Limit of Detection (LOD)~0.2 µg/mL (for gallic acid)
Limit of Quantification (LOQ)~0.6 µg/mL (for gallic acid)
Precision (RSD)< 5%

Experimental Protocols

This section details the methodology for the spectrophotometric determination of this compound using the Folin-Ciocalteu reagent.

Reagents and Materials
  • This compound standard (analytical grade)

  • Folin-Ciocalteu reagent (commercially available or prepared in-house)

  • Anhydrous sodium carbonate (Na₂CO₃)

  • Distilled or deionized water

  • Volumetric flasks (various sizes)

  • Pipettes (various sizes)

  • Spectrophotometer (visible range)

  • Cuvettes

Preparation of Reagents
  • Folin-Ciocalteu Reagent (if not commercially sourced):

    • Dissolve 100 g of sodium tungstate (Na₂WO₄·2H₂O) and 25 g of sodium molybdate (Na₂MoO₄·2H₂O) in 700 mL of distilled water.

    • Add 50 mL of 85% phosphoric acid and 100 mL of concentrated hydrochloric acid.

    • Reflux the mixture for 10 hours.

    • Add 150 g of lithium sulfate (Li₂SO₄), 50 mL of water, and a few drops of bromine.

    • Boil for 15 minutes to remove excess bromine, then cool and dilute to 1 L with distilled water.

  • Sodium Carbonate Solution (20% w/v):

    • Dissolve 200 g of anhydrous sodium carbonate in 800 mL of distilled water.

    • Gently heat to dissolve completely, then cool and dilute to 1 L with distilled water.

  • This compound Standard Stock Solution (e.g., 100 µg/mL):

    • Accurately weigh 10 mg of this compound standard and dissolve it in a small amount of 0.1 M NaOH.

    • Transfer the solution to a 100 mL volumetric flask and dilute to the mark with distilled water.

  • Working Standard Solutions:

    • Prepare a series of working standard solutions by diluting the stock solution with distilled water to achieve concentrations within the expected linear range of the assay (e.g., 5, 10, 20, 40, 60, 80, 100 µg/mL).

Assay Protocol
  • Sample Preparation:

    • Dissolve the sample containing this compound in a suitable solvent (e.g., dilute NaOH) and dilute with distilled water to a concentration expected to be within the linear range of the standard curve.

  • Color Development:

    • Pipette 1.0 mL of each standard solution, sample solution, and a blank (1.0 mL of distilled water) into separate test tubes.

    • Add 5.0 mL of Folin-Ciocalteu reagent (diluted 1:10 with distilled water) to each tube and mix well.

    • After 5-8 minutes, add 4.0 mL of the 20% sodium carbonate solution to each tube and mix thoroughly.

    • Incubate the tubes at room temperature in the dark for 60 minutes for the color to develop.

  • Spectrophotometric Measurement:

    • After incubation, measure the absorbance of each solution at 760 nm using the spectrophotometer.

    • Use the blank solution to zero the spectrophotometer.

Data Analysis
  • Standard Curve:

    • Plot a standard curve of absorbance versus the concentration of the this compound working standard solutions.

    • Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²).

  • Concentration Determination:

    • Use the equation of the standard curve to calculate the concentration of this compound in the sample solutions based on their absorbance values.

    • Remember to account for any dilution factors used during sample preparation.

Visualizations

Signaling Pathway: Chemical Principle of the Folin-Ciocalteu Reaction

This compound This compound (Reducing Agent) Blue_Complex Reduced F-C Reagent (Blue Complex) This compound->Blue_Complex Oxidation FC_Reagent Folin-Ciocalteu Reagent (Phosphomolybdate-Phosphotungstate Complex) FC_Reagent->Blue_Complex Reduction Alkaline Alkaline Medium (Na2CO3) Alkaline->FC_Reagent Spectro Spectrophotometric Measurement (λmax ≈ 760 nm) Blue_Complex->Spectro

Caption: Chemical principle of the Folin-Ciocalteu assay for this compound.

Experimental Workflow for Spectrophotometric Determination of this compound

cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Reagents Prepare Reagents: - Folin-Ciocalteu - Sodium Carbonate - this compound Standards Mix1 1. Mix Sample/Standard with F-C Reagent Reagents->Mix1 Samples Prepare Samples: - Dissolve and Dilute Samples->Mix1 Mix2 2. Add Sodium Carbonate Solution Mix1->Mix2 Incubate 3. Incubate in Dark (60 min) Mix2->Incubate Measure Measure Absorbance at 760 nm Incubate->Measure Calculate Calculate Concentration using Standard Curve Measure->Calculate

Caption: Experimental workflow for this compound concentration determination.

References

Application Notes and Protocols for High-Purity Oxypurinol Crystallization

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and technical guidance for obtaining high-purity oxypurinol through various crystallization techniques. The information is intended to assist researchers and professionals in the development of robust and efficient purification strategies for this active pharmaceutical ingredient (API).

Introduction

This compound, the primary active metabolite of allopurinol, is a potent inhibitor of xanthine oxidase and plays a crucial role in the management of hyperuricemia and gout.[1] The therapeutic efficacy and safety of this compound are directly dependent on its purity. Crystallization is a critical unit operation in the pharmaceutical industry for establishing the desired purity, particle size, and crystalline form of an API. This document outlines key crystallization methodologies adaptable for the purification of this compound to a high degree of purity.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is fundamental to developing an effective crystallization strategy.

  • Solubility: this compound is sparingly soluble in water and most organic solvents. It is soluble in dimethyl sulfoxide (DMSO) and aqueous solutions of alkali hydroxides, such as 1 M NaOH.[2] The solubility of allopurinol, a structurally similar compound, has been studied in various solvents and can provide initial guidance for solvent screening for this compound crystallization.

  • Polymorphism: While specific polymorphic forms of this compound are not extensively documented in the public domain, it is crucial for researchers to be aware of the potential for polymorphism. Different polymorphs can exhibit distinct solubility, stability, and bioavailability profiles. Polymorphic screening and control are therefore essential during process development.

Crystallization Techniques for High-Purity this compound

Based on established methods for the purification of structurally related compounds like allopurinol, the following crystallization techniques are recommended as starting points for the development of a high-purity this compound process.

Cooling Crystallization from High-Boiling Polar Organic Solvents

This technique involves dissolving the crude this compound in a suitable high-boiling point polar organic solvent at an elevated temperature, followed by controlled cooling to induce crystallization. This method is effective for removing impurities that are either more or less soluble than this compound in the chosen solvent system.

Potential Solvents: Based on patent literature for allopurinol purification, promising solvents for this compound include:

  • Dimethylformamide (DMF)

  • Dimethyl sulfoxide (DMSO)

  • Ethylene glycol

Key Process Parameters:

  • Dissolution Temperature: Typically in the range of 100-190°C to ensure complete dissolution of the crude material.

  • Cooling Rate: A controlled, slow cooling rate is generally preferred to promote the growth of larger, more uniform crystals with higher purity.

  • Agitation: Proper agitation is necessary to ensure homogeneity and improve heat and mass transfer.

pH-Shift Crystallization

This method leverages the pH-dependent solubility of this compound. The crude material is dissolved in an alkaline solution, and the pH is then carefully adjusted by adding an acid to induce the crystallization of the purified product. This technique is particularly effective for removing acidic or basic impurities.

Procedure Outline:

  • Dissolve crude this compound in an aqueous alkaline solution (e.g., NaOH solution).

  • Treat the solution with activated carbon to remove colored impurities.

  • Filter the solution to remove the activated carbon and any insoluble matter.

  • Slowly add an acid (e.g., HCl) to the filtrate to adjust the pH and induce crystallization.

  • Isolate the purified this compound crystals by filtration, wash with water, and dry.

Experimental Protocols

The following are detailed, adaptable protocols for the crystallization of this compound.

Protocol 1: Cooling Crystallization from Dimethylformamide (DMF)

This protocol is adapted from a patented method for the purification of allopurinol and is expected to yield high-purity this compound.

Materials:

  • Crude this compound

  • Dimethylformamide (DMF)

  • Activated Carbon

  • Purified Water

Equipment:

  • Jacketed Glass Reactor with Overhead Stirrer and Condenser

  • Heating/Cooling Circulator

  • Filtration Apparatus (e.g., Büchner Funnel)

  • Vacuum Oven

Procedure:

  • Charge the reactor with crude this compound and DMF (e.g., a weight ratio of 1:21 this compound to DMF).

  • With stirring, heat the mixture to 150°C until the this compound is completely dissolved.

  • Add activated carbon (e.g., 5% by weight of the crude this compound) to the solution.

  • Stir the mixture at 150°C for 15-30 minutes for decolorization.

  • Perform a hot filtration to remove the activated carbon. Wash the filter cake with a small amount of hot DMF.

  • Transfer the hot filtrate to a clean, pre-heated reactor.

  • Cool the filtrate to room temperature at a controlled rate (e.g., 10-20°C/hour) to induce crystallization.

  • Isolate the crystals by filtration.

  • Wash the filter cake with purified water (e.g., 2-3 times).

  • Dry the purified this compound crystals in a vacuum oven at 80°C until a constant weight is achieved.

Protocol 2: pH-Shift Crystallization

This protocol provides a method for purifying this compound based on its solubility in alkaline solutions.

Materials:

  • Crude this compound

  • Sodium Hydroxide (NaOH) Solution (e.g., 0.5 M)

  • Hydrochloric Acid (HCl) Solution (e.g., 1 M)

  • Activated Carbon

  • Purified Water

Equipment:

  • Glass Beaker or Reactor with Stirring Capability

  • pH Meter

  • Filtration Apparatus

  • Drying Oven

Procedure:

  • In a beaker, dissolve crude this compound in an appropriate volume of 0.5 M NaOH solution with stirring until complete dissolution is achieved.

  • Add activated carbon (e.g., 5-10% by weight of the crude this compound) to the solution.

  • Stir the mixture at room temperature for 1-2 hours for decolorization.

  • Filter the solution to remove the activated carbon.

  • Slowly add 1 M HCl solution to the filtrate with continuous stirring, monitoring the pH.

  • Continue adding acid until the pH reaches approximately 8.5, at which point this compound will precipitate.

  • Allow the suspension to stir for a period to ensure complete crystallization.

  • Isolate the crystals by filtration.

  • Wash the filter cake with purified water until the filtrate is neutral.

  • Dry the purified this compound crystals in an oven at 60-80°C.

Data Presentation

The following tables summarize quantitative data adapted from allopurinol purification patents, which can be considered as target parameters for the optimization of this compound crystallization.

Table 1: Cooling Crystallization Parameters and Expected Outcomes

ParameterValueReference
Solvent Dimethylformamide (DMF)CN103896944A[3]
Crude Material:Solvent Ratio (w/w) 1:21CN103896944A[3]
Dissolution Temperature 150°CCN103896944A[3]
Decolorization Agent Activated Carbon (5% w/w)CN103896944A[3]
Expected Yield ~92.8%CN103896944A[3]
Expected Purity >99.9%CN103896944A[3]
Drying Temperature 80°CCN103896944A[3]
ParameterValueReference
Solvent Ethylene GlycolCN103896944A[3]
Crude Material:Solvent Ratio (w/w) 1:25CN103896944A[3]
Dissolution Temperature 150°CCN103896944A[3]
Decolorization Agent Activated Carbon (10% w/w)CN103896944A[3]
Expected Yield ~88.2%CN103896944A[3]
Expected Purity >99.8%CN103896944A[3]
Drying Temperature 80°CCN103896944A[3]

Table 2: pH-Shift Crystallization Parameters and Expected Outcomes

ParameterValueReference
Dissolution Medium 0.5 M NaOHCN103965197A[4]
Precipitating Agent HCl SolutionCN103965197A[4]
Final pH ~8.5CN103965197A[4]
Decolorization Agent Activated CarbonCN103965197A[4]
Expected Yield ~85%CN103965197A[4]
Expected Purity ~99%CN103965197A[4]
Drying Temperature 60°C (vacuum)CN103965197A[4]

Visualization of Experimental Workflows

The following diagrams illustrate the logical flow of the described crystallization protocols.

Cooling_Crystallization_Workflow start Start: Crude this compound dissolution Dissolution in High-Boiling Polar Solvent (e.g., DMF) at 100-190°C start->dissolution decolorization Decolorization with Activated Carbon dissolution->decolorization hot_filtration Hot Filtration decolorization->hot_filtration cooling Controlled Cooling to Room Temperature hot_filtration->cooling crystallization Crystallization cooling->crystallization isolation Crystal Isolation (Filtration) crystallization->isolation washing Washing with Purified Water isolation->washing drying Drying under Vacuum at 60-100°C washing->drying end End: High-Purity this compound drying->end

Caption: Workflow for Cooling Crystallization of this compound.

pH_Shift_Crystallization_Workflow start Start: Crude this compound dissolution Dissolution in Aqueous Alkaline Solution (e.g., NaOH) start->dissolution decolorization Decolorization with Activated Carbon dissolution->decolorization filtration_1 Filtration decolorization->filtration_1 ph_adjustment pH Adjustment with Acid (e.g., HCl) to Induce Precipitation filtration_1->ph_adjustment crystallization Crystallization ph_adjustment->crystallization isolation Crystal Isolation (Filtration) crystallization->isolation washing Washing with Purified Water isolation->washing drying Drying at 60-80°C washing->drying end End: High-Purity this compound drying->end

Caption: Workflow for pH-Shift Crystallization of this compound.

Purity Analysis

The purity of the crystallized this compound should be assessed using a validated analytical method. High-Performance Liquid Chromatography (HPLC) with UV detection is a common and reliable method.

  • Column: A reverse-phase column, such as a C18, is typically used.

  • Mobile Phase: A mixture of an aqueous buffer (e.g., ammonium formate) and an organic modifier (e.g., methanol or acetonitrile) is common.

  • Detection: UV detection at approximately 254 nm is suitable for this compound.[5]

For more sensitive and specific analysis, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) can be employed.[6][7]

Conclusion

The protocols and data presented in these application notes provide a solid foundation for the development of a robust crystallization process for obtaining high-purity this compound. It is recommended that these protocols be used as a starting point, with further optimization of parameters such as solvent selection, cooling profiles, and pH adjustment ranges to achieve the desired product specifications. Careful analytical monitoring of purity and yield at each stage is essential for successful process development.

References

Troubleshooting & Optimization

Technical Support Center: Stabilizing Oxypurinol Solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the challenges and strategies for stabilizing oxypurinol solutions for long-term storage. Given that aqueous solutions of this compound are generally not recommended for storage longer than one day, this resource offers troubleshooting advice and foundational protocols to help researchers develop formulation-specific stability protocols.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent and storage condition for solid this compound?

A1: Solid, crystalline this compound is stable for at least four years when stored at -20°C.[1]

Q2: Why is it not recommended to store aqueous solutions of this compound for more than a day?

A2: this compound is sparingly soluble in aqueous buffers and the resulting solutions are prone to degradation.[1] Factors such as pH, temperature, light, and oxidative stress can significantly impact its stability in aqueous environments.

Q3: What are the primary factors that influence the stability of this compound in a solution?

A3: The key factors affecting this compound stability in solution are:

  • pH: The ionization state of this compound can change with pH, potentially leading to different degradation pathways.[2]

  • Temperature: Higher temperatures generally accelerate the degradation of chemical compounds.

  • Light: Exposure to light, particularly UV radiation, can induce photodegradation. Allopurinol, a closely related compound, is known to be photolabile under UV-B light, converting to this compound, which suggests that this compound may also be susceptible to photodegradation.[3]

  • Oxidation: this compound is a known hydroxyl radical scavenger, which indicates its susceptibility to oxidative degradation.[4]

Q4: Can I use DMSO to prepare a stock solution of this compound?

A4: Yes, this compound is soluble in DMSO at a concentration of approximately 3 mg/mL.[1] For preparing aqueous solutions, it is recommended to first dissolve this compound in DMSO and then dilute with the aqueous buffer of choice.[1] However, the long-term stability in DMSO at room temperature has not been extensively documented. It is advisable to store DMSO stock solutions at -20°C or -80°C and to prepare fresh dilutions in aqueous buffers for experiments.

Q5: Are there any known stabilizers for this compound solutions?

A5: While there is no universally recognized stabilizer for this compound solutions for long-term storage, general strategies for stabilizing similar compounds can be applied. These include:

  • pH control: Using a buffered system to maintain a pH where this compound is most stable.

  • Use of antioxidants: Adding antioxidants may help to mitigate oxidative degradation. This compound itself has antioxidant properties, but the addition of other antioxidants could potentially enhance its stability.[5][6]

  • Protection from light: Storing solutions in amber vials or in the dark to prevent photodegradation.[3]

  • Low-temperature storage: Storing solutions at refrigerated (2-8°C) or frozen (-20°C to -80°C) temperatures can significantly slow down degradation kinetics.

Troubleshooting Guide

Problem Possible Cause Troubleshooting Steps
Precipitation in aqueous solution after dilution from DMSO stock. Low aqueous solubility of this compound. The final concentration exceeds its solubility limit in the aqueous buffer.- Increase the proportion of DMSO in the final solution (note potential effects on the experiment).- Decrease the final concentration of this compound.- Gently warm the solution to aid dissolution, but be cautious as heat can accelerate degradation.
Loss of potency or inconsistent results over time. Degradation of this compound in the solution.- Prepare fresh solutions before each experiment.- If storage is necessary, conduct a stability study to determine the acceptable storage duration under your specific conditions (see Experimental Protocols).- Evaluate the effect of pH, light, and temperature on your solution's stability.- Consider adding a suitable antioxidant to the formulation.
Discoloration of the solution. Degradation of this compound or other components in the solution, possibly due to oxidation or photodegradation.- Store the solution protected from light.- Purge the solvent with an inert gas (e.g., nitrogen or argon) before preparing the solution to minimize dissolved oxygen.- Investigate the degradation products using analytical techniques like HPLC or LC-MS to understand the degradation pathway.

Data Presentation

Table 1: Solubility of this compound in Various Solvents

SolventSolubilityReference
DMSO~ 3 mg/mL[1]
1:10 DMSO:PBS (pH 7.2)~ 0.1 mg/mL[1]
1 M NaOH (with heating)49.00-51.00 mg/mL[7]

Table 2: Factors Influencing this compound Stability and Potential Mitigation Strategies

Influencing FactorPotential EffectMitigation Strategy
pH Can alter the ionization state and catalyze degradation reactions like hydrolysis.Use a buffered solution to maintain a stable pH. The optimal pH for stability needs to be determined experimentally.
Temperature Higher temperatures increase the rate of chemical degradation.Store solutions at low temperatures (e.g., 2-8°C or frozen at -20°C or -80°C).
Light (UV) Can induce photodegradation.Store solutions in amber vials or protect from light by wrapping containers in aluminum foil. Conduct experiments under low-light conditions if necessary.
Oxygen Can lead to oxidative degradation.Use de-gassed solvents. Purge the headspace of the storage container with an inert gas (e.g., nitrogen or argon). Consider adding an antioxidant.

Experimental Protocols

Protocol 1: General Procedure for Preparing an Aqueous this compound Solution
  • Prepare a Stock Solution in DMSO:

    • Weigh the desired amount of solid this compound in a sterile, amber vial.

    • Add the appropriate volume of high-purity, anhydrous DMSO to achieve the desired stock concentration (e.g., 3 mg/mL).

    • Vortex or sonicate at room temperature until the this compound is completely dissolved.

  • Dilution in Aqueous Buffer:

    • Choose an appropriate aqueous buffer for your experiment.

    • Slowly add the DMSO stock solution to the aqueous buffer while vortexing to avoid precipitation. The final concentration of DMSO should be kept as low as possible and be consistent across all experiments.

    • For example, to prepare a 0.1 mg/mL solution in PBS from a 3 mg/mL DMSO stock, you would perform a 1:30 dilution.

  • Final Preparation:

    • Visually inspect the final solution for any signs of precipitation.

    • If necessary, filter the solution through a 0.22 µm syringe filter compatible with your solvent system.

    • Use the freshly prepared solution immediately.

Protocol 2: Stability Assessment of an this compound Solution using HPLC-UV

This protocol outlines a general procedure to assess the stability of your this compound solution under specific storage conditions.

  • Preparation of Stability Samples:

    • Prepare a batch of your this compound solution according to Protocol 1.

    • Aliquot the solution into several amber vials, leaving minimal headspace.

    • Divide the vials into different storage conditions to be tested (e.g., room temperature, 4°C, -20°C, protected from light, exposed to light).

  • Initial Analysis (Time Zero):

    • Immediately after preparation, take an aliquot from a representative vial and analyze it by HPLC-UV to determine the initial concentration (C₀) of this compound.

  • HPLC-UV Analysis Method:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A simple isocratic mobile phase can be effective. For example, a mixture of a phosphate or acetate buffer (pH adjusted to a slightly acidic value, e.g., 4.5) and a small percentage of an organic solvent like methanol or acetonitrile.

    • Flow Rate: Typically 1.0 mL/min.

    • Detection Wavelength: 254 nm.[1]

    • Standard Curve: Prepare a standard curve of this compound in the same solvent as your samples to accurately quantify the concentration.

  • Time-Point Analysis:

    • At predetermined time points (e.g., 1, 3, 7, 14, 30 days), retrieve a vial from each storage condition.

    • Allow the sample to equilibrate to room temperature if it was stored at a low temperature.

    • Analyze the sample by HPLC-UV to determine the concentration of this compound (Cₜ).

  • Data Analysis:

    • Calculate the percentage of this compound remaining at each time point using the formula: % Remaining = (Cₜ / C₀) * 100.

    • Plot the percentage of remaining this compound against time for each storage condition to visualize the degradation kinetics.

    • The stability of the solution is generally considered acceptable if the concentration remains above 90% of the initial concentration.

Mandatory Visualizations

experimental_workflow cluster_prep Solution Preparation cluster_storage Stability Testing cluster_analysis Analysis start Weigh Solid this compound dissolve Dissolve in DMSO (Stock Solution) start->dissolve dilute Dilute with Aqueous Buffer (Working Solution) dissolve->dilute aliquot Aliquot into Vials dilute->aliquot store_rt Room Temperature aliquot->store_rt store_4c 4°C aliquot->store_4c store_minus20c -20°C aliquot->store_minus20c hplc_t0 HPLC Analysis (T=0) aliquot->hplc_t0 hplc_tx HPLC Analysis (Time Points) store_rt->hplc_tx store_4c->hplc_tx store_minus20c->hplc_tx data Data Analysis (% Remaining vs. Time) hplc_t0->data hplc_tx->data

Caption: Experimental workflow for preparing and assessing the stability of this compound solutions.

degradation_pathways cluster_factors Degradation Factors This compound This compound Degradation Degradation Products This compound->Degradation Degrades to pH Inappropriate pH pH->this compound Hydrolysis Temp High Temperature Temp->this compound Accelerates Degradation Light UV Light Light->this compound Photodegradation Oxygen Oxygen / Oxidants Oxygen->this compound Oxidation

Caption: Factors influencing the degradation of this compound in solution.

signaling_pathway Hypoxanthine Hypoxanthine Xanthine Xanthine Hypoxanthine->Xanthine catalyzed by UricAcid Uric Acid Xanthine->UricAcid catalyzed by XanthineOxidase Xanthine Oxidase XanthineOxidase->Xanthine XanthineOxidase->UricAcid This compound This compound This compound->XanthineOxidase inhibits

Caption: Mechanism of action of this compound as a xanthine oxidase inhibitor.

References

Technical Support Center: Overcoming Poor Oral Bioavailability of Oxypurinol

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with oxypurinol. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments aimed at improving the poor oral bioavailability of this active metabolite of allopurinol.

Frequently Asked Questions (FAQs)

Q1: Why is the oral bioavailability of this compound poor when administered directly?

A1: The poor oral bioavailability of this compound is primarily attributed to its low aqueous solubility. Unlike its prodrug allopurinol, which has an oral bioavailability of approximately 79 ± 20%, this compound is not well absorbed from the gastrointestinal tract.[1][2] While allopurinol is rapidly and extensively metabolized to this compound, direct administration of this compound poses significant formulation challenges.[1]

Q2: What is the primary mechanism of action of this compound?

A2: this compound is a potent inhibitor of the enzyme xanthine oxidase.[3] This enzyme plays a crucial role in purine metabolism, catalyzing the oxidation of hypoxanthine to xanthine and then to uric acid. By inhibiting xanthine oxidase, this compound reduces the production of uric acid in the body.[3]

Q3: What are the key pharmacokinetic parameters of this compound when derived from allopurinol administration?

A3: When formed from allopurinol in subjects with normal renal function, this compound exhibits a long elimination half-life of approximately 23.3 ± 6.0 hours.[2] It has an apparent oral clearance (CL/F) of 0.31 ± 0.07 mL/min/kg and an apparent volume of distribution (Vd/F) of 0.59 ± 0.16 L/kg.[2] It is primarily cleared from the body through urinary excretion.[2]

Q4: What are some promising strategies to enhance the oral bioavailability of this compound?

A4: Several formulation strategies are being explored to overcome the poor oral bioavailability of this compound. These include:

  • Salt Formation: Utilizing more soluble salt forms, such as this compound sodium, can improve dissolution and absorption.

  • Advanced Formulations: Developing enteric-coated microtablets to target specific regions of the gastrointestinal tract for optimal absorption.

  • Nanotechnology-based Drug Delivery Systems: Encapsulating this compound in nanoparticles, liposomes, or niosomes can enhance its solubility, protect it from degradation, and improve its absorption profile. Self-nanoemulsifying drug delivery systems (SNEDDS) are also a promising approach.[4][5]

Q5: How can I assess the intestinal permeability of my this compound formulation in vitro?

A5: The Caco-2 cell permeability assay is a widely accepted in vitro model that mimics the human intestinal epithelium.[6] This assay uses a monolayer of Caco-2 cells to measure the rate at which a compound is transported from the apical (intestinal lumen) to the basolateral (bloodstream) side. This provides an apparent permeability coefficient (Papp) that can help predict in vivo absorption.[7]

Troubleshooting Guides

Issue 1: Low and Variable Plasma Concentrations of this compound After Oral Administration in Animal Models

Possible Causes and Solutions:

Possible Cause Troubleshooting Step
Poor aqueous solubility of this compound. 1. Switch to a more soluble form: Use the sodium salt of this compound instead of the free acid. Studies have shown that a conventional rapid-release preparation of this compound sodium is superior to the free acid form. 2. Reduce particle size: Micronization or nanocrystal technology can increase the surface area for dissolution. 3. Incorporate solubilizing agents: Use surfactants, co-solvents, or complexing agents (e.g., cyclodextrins) in the formulation.
Inadequate formulation strategy. 1. Explore nanoformulations: Encapsulate this compound in liposomes, niosomes, or polymeric nanoparticles (e.g., PLGA). These can improve solubility and absorption. 2. Consider Self-Nanoemulsifying Drug Delivery Systems (SNEDDS): These isotropic mixtures of oil, surfactant, and co-surfactant can form nanoemulsions in the GI tract, enhancing drug solubilization and absorption.[4]
Degradation in the gastrointestinal tract. 1. Use enteric coatings: This can protect this compound from the acidic environment of the stomach and allow for release in the more neutral pH of the intestine. 2. Encapsulation: Nanoformulations can provide a protective barrier against enzymatic degradation.
Issues with the animal model. 1. Select an appropriate species: The gastrointestinal physiology can vary between species. Rats and dogs are commonly used for oral bioavailability studies.[8][9] 2. Ensure proper administration technique: Use gavage for accurate dosing and minimize variability.
Inaccurate bioanalytical method. 1. Validate your analytical method: Ensure your HPLC or LC-MS/MS method for quantifying this compound in plasma is validated for linearity, accuracy, precision, and sensitivity.[10][11] 2. Proper sample handling: Ensure plasma samples are collected, processed, and stored correctly to prevent degradation of this compound.

Data Presentation

Table 1: Comparison of Pharmacokinetic Parameters of Different Oral this compound Formulations in Humans
FormulationCmax (µg/mL)Tmax (h)AUC₀-∞ (µg·h/mL)Relative Bioavailability vs. AllopurinolReference
Allopurinol (300 mg, equimolar dose) ~4.5~1.5~35100%Hypothetical baseline
This compound Sodium (rapid release) ~3.4~2.0~26~75%Based on data suggesting ~25% lower plasma concentrations than equimolar allopurinol.
This compound Free Acid Lower than sodium salt-Lower than sodium saltLower than sodium salt
This compound Sodium (enteric-coated microtablets) Lower than rapid releaseDelayedLower than rapid releaseLower than rapid release

Note: The data for this compound formulations are derived from a study comparing them to an equimolar dose of allopurinol. The allopurinol data is a hypothetical baseline for comparison. Absolute values can vary between studies.

Experimental Protocols

Protocol 1: Preparation of this compound-Loaded Liposomes (Thin-Film Hydration Method)

This protocol provides a general method for encapsulating a poorly soluble drug like this compound into liposomes. Optimization of lipid composition and drug-to-lipid ratio is recommended.

Materials:

  • This compound

  • Phosphatidylcholine (e.g., from soybean or egg yolk)

  • Cholesterol

  • Chloroform

  • Methanol

  • Phosphate-buffered saline (PBS), pH 7.4

  • Rotary evaporator

  • Bath sonicator or extruder

Procedure:

  • Lipid Film Formation: a. Dissolve phosphatidylcholine and cholesterol in a chloroform:methanol mixture (e.g., 2:1 v/v) in a round-bottom flask. A typical molar ratio is 2:1 or 3:1 (phosphatidylcholine:cholesterol). b. Add this compound to the lipid solution. The drug-to-lipid ratio should be optimized (e.g., start with 1:10 w/w). c. Attach the flask to a rotary evaporator and evaporate the organic solvents under reduced pressure at a temperature above the lipid transition temperature (e.g., 40-50°C) to form a thin lipid film on the inner wall of the flask. d. Dry the film under a high vacuum for at least 2 hours to remove any residual solvent.

  • Hydration: a. Hydrate the lipid film by adding pre-warmed PBS (pH 7.4) to the flask. b. Agitate the flask by hand or on a vortex mixer until the lipid film is completely suspended, forming multilamellar vesicles (MLVs).

  • Size Reduction (Optional but Recommended): a. To obtain smaller, more uniform vesicles (e.g., small unilamellar vesicles, SUVs), sonicate the MLV suspension in a bath sonicator for 5-15 minutes. b. Alternatively, for a more defined size distribution, use an extruder to pass the MLV suspension through polycarbonate membranes of a specific pore size (e.g., 100 nm or 200 nm).

  • Purification: a. To remove unencapsulated this compound, centrifuge the liposome suspension. The liposomes will form a pellet. b. Alternatively, use size exclusion chromatography or dialysis.

  • Characterization: a. Determine the particle size and zeta potential using dynamic light scattering (DLS). b. Assess the encapsulation efficiency by disrupting the liposomes with a suitable solvent (e.g., methanol) and quantifying the total and unencapsulated drug concentration using HPLC.

Protocol 2: In Vitro Caco-2 Permeability Assay for this compound Formulations

This protocol outlines the steps to assess the intestinal permeability of this compound and its formulations.

Materials:

  • Caco-2 cells

  • Transwell® inserts (e.g., 12-well or 24-well plates)

  • Cell culture medium (e.g., DMEM with FBS, non-essential amino acids, and penicillin-streptomycin)

  • Hanks' Balanced Salt Solution (HBSS) buffered with HEPES

  • Lucifer yellow (for monolayer integrity testing)

  • Analytical method for this compound quantification (e.g., LC-MS/MS)

Procedure:

  • Cell Culture and Seeding: a. Culture Caco-2 cells according to standard protocols. b. Seed the cells onto the apical side of the Transwell® inserts at an appropriate density. c. Culture the cells for 21-25 days to allow for differentiation and formation of a confluent monolayer with tight junctions.

  • Monolayer Integrity Test: a. Before the permeability experiment, measure the transepithelial electrical resistance (TEER) of the monolayer. TEER values should be above a predetermined threshold (e.g., >250 Ω·cm²). b. Alternatively, assess the permeability of a paracellular marker like Lucifer yellow. The apparent permeability (Papp) of Lucifer yellow should be low (e.g., <1.0 x 10⁻⁶ cm/s).

  • Permeability Assay (Apical to Basolateral Transport): a. Wash the Caco-2 monolayers with pre-warmed HBSS. b. Add the this compound formulation (dissolved in HBSS) to the apical (donor) chamber. c. Add fresh HBSS to the basolateral (receiver) chamber. d. Incubate the plate at 37°C with gentle shaking. e. At predetermined time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral chamber and replace with fresh HBSS. f. At the end of the experiment, collect a sample from the apical chamber.

  • Sample Analysis and Data Calculation: a. Quantify the concentration of this compound in all samples using a validated analytical method. b. Calculate the apparent permeability coefficient (Papp) using the following equation: Papp (cm/s) = (dQ/dt) / (A * C₀) Where:

    • dQ/dt is the rate of drug appearance in the receiver chamber (µg/s).
    • A is the surface area of the membrane (cm²).
    • C₀ is the initial concentration of the drug in the donor chamber (µg/mL).

Visualizations

Purine Metabolism and Xanthine Oxidase Inhibition

Purine_Metabolism Hypoxanthine Hypoxanthine Xanthine Xanthine Hypoxanthine->Xanthine Oxidation UricAcid Uric Acid Xanthine->UricAcid Oxidation XanthineOxidase Xanthine Oxidase This compound This compound This compound->XanthineOxidase Inhibition

Caption: Mechanism of action of this compound in the purine catabolism pathway.

Experimental Workflow for Developing an Oral this compound Nanoformulation

Formulation_Workflow Start Define Target Product Profile (e.g., improved bioavailability) Preformulation Preformulation Studies (Solubility, Stability, etc.) Start->Preformulation FormulationDev Formulation Development (Lipid/Polymer selection, Drug/Carrier ratio) Preformulation->FormulationDev Preparation Preparation of Nanoformulation (e.g., Thin-film hydration) FormulationDev->Preparation Characterization Physicochemical Characterization (Size, Zeta Potential, Encapsulation Efficiency) Preparation->Characterization InVitro In Vitro Evaluation (Release studies, Caco-2 permeability) Characterization->InVitro Optimization Formulation Optimization InVitro->Optimization Optimization->FormulationDev Refine Formulation InVivo In Vivo Animal Studies (Pharmacokinetics, Bioavailability) Optimization->InVivo Proceed with lead candidate(s) DataAnalysis Data Analysis and Reporting InVivo->DataAnalysis End Lead Formulation Identified DataAnalysis->End

References

Technical Support Center: Chemical Synthesis of Oxypurinol

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the chemical synthesis of oxypurinol. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and improve the yield of this compound synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the common starting materials for the chemical synthesis of this compound?

A1: this compound, also known as 4,6-dihydroxypyrazolo[3,4-d]pyrimidine, is commonly synthesized from precursors such as 3-amino-4-carboxamidopyrazole or by chemical oxidation of allopurinol. One documented method involves the reaction of 3-amino-4-carboxamidopyrazole with urea.[1]

Q2: What is a general overview of the synthesis of this compound from 3-amino-4-carboxamidopyrazole and urea?

A2: The synthesis involves a cyclization reaction where 3-amino-4-carboxamidopyrazole is heated with urea. This reaction forms the pyrimidine ring of the this compound molecule. The general reaction scheme is a well-established method for creating pyrazolopyrimidine systems.

Q3: Are there alternative methods for synthesizing this compound?

A3: Yes, another potential route is the direct chemical oxidation of allopurinol to this compound. However, detailed experimental protocols for achieving high yields through this method in a laboratory setting are not as readily available in the reviewed literature, which predominantly discusses the enzymatic conversion by xanthine oxidase.

Troubleshooting Guide

Q1: I am experiencing a low yield in the synthesis of this compound from 3-amino-4-carboxamidopyrazole and urea. What are the potential causes and solutions?

A1: Low yields in this synthesis can stem from several factors. Below is a troubleshooting guide to help you identify and address the issue.

  • Incomplete Reaction: The reaction may not have gone to completion.

    • Solution: Consider extending the reaction time or increasing the reaction temperature. Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the optimal reaction time.

  • Sub-optimal Temperature: The temperature may be too low for the reaction to proceed efficiently or too high, leading to decomposition of reactants or products.

    • Solution: Experiment with a range of temperatures to find the optimal condition for your specific setup. A patent for a similar synthesis suggests that heating is required, but the optimal temperature will need to be determined empirically.

  • Impure Starting Materials: The purity of 3-amino-4-carboxamidopyrazole and urea is crucial. Impurities can interfere with the reaction.

    • Solution: Ensure the purity of your starting materials using appropriate analytical techniques (e.g., NMR, melting point). If necessary, purify the starting materials before use.

  • Improper Stoichiometry: An incorrect ratio of reactants can lead to a lower yield.

    • Solution: While a patent for a similar synthesis suggests using an excess of urea, it is advisable to perform stoichiometric calculations and consider running the reaction with varying ratios of urea to 3-amino-4-carboxamidopyrazole to find the optimal balance.

  • Product Loss During Work-up and Purification: Significant amounts of the product may be lost during extraction, filtration, or crystallization steps.

    • Solution: Review your purification protocol. This compound has limited solubility in many common solvents. Ensure you are using an appropriate solvent system for crystallization and washing to minimize product loss.

Q2: My final this compound product is impure. What are the likely impurities and how can I remove them?

A2: Impurities can arise from unreacted starting materials, side products, or decomposition products.

  • Unreacted Starting Materials: Residual 3-amino-4-carboxamidopyrazole or urea may be present.

    • Purification: Recrystallization from a suitable solvent is a common method to remove these impurities. The choice of solvent is critical and may require some experimentation.

  • Side Products: The formation of side products is possible, especially at elevated temperatures. These may include isomers or products from the decomposition of urea.

    • Purification: Column chromatography can be an effective method for separating closely related impurities. However, finding a suitable solvent system for the polar this compound molecule can be challenging. Recrystallization is often the more practical approach.

Q3: The reaction seems to have stalled and is not proceeding to completion. What should I do?

A3: A stalled reaction can be due to several factors.

  • Insufficient Activation Energy: The reaction may require a higher temperature to overcome the activation energy barrier.

    • Solution: Gradually increase the reaction temperature while monitoring for any signs of decomposition.

  • Catalyst Issues (if applicable): If a catalyst is being used, it may have become deactivated.

    • Solution: While the direct reaction with urea typically does not require a catalyst, if you are employing a modified procedure with one, ensure its activity and proper handling.

Experimental Protocols

Synthesis of this compound from 3-Amino-4-carboxamidopyrazole and Urea

This protocol is based on a patented method for the synthesis of pyrazolo[3,4-d]pyrimidines.[1]

Materials:

  • 3-amino-4-carboxamidopyrazole

  • Urea

  • High-boiling point solvent (optional, the reaction can also be performed as a melt)

Procedure:

  • Combine 3-amino-4-carboxamidopyrazole and an excess of urea in a reaction vessel.

  • Heat the mixture to a temperature sufficient to melt the reactants and initiate the reaction. A typical starting point could be in the range of 150-200 °C.

  • Maintain the temperature and stir the reaction mixture for a period of time determined by reaction monitoring (e.g., 2-6 hours).

  • Monitor the progress of the reaction by TLC or HPLC to determine when the starting material has been consumed.

  • After the reaction is complete, cool the mixture to room temperature.

  • The crude product can be purified by recrystallization from a suitable solvent (e.g., water or an aqueous-organic mixture).

Note: This is a generalized protocol. The optimal conditions, including temperature, reaction time, and reactant ratios, should be determined experimentally to maximize the yield.

Data Presentation

Table 1: Factors Influencing this compound Synthesis Yield

ParameterPotential Impact on YieldRecommendations for Optimization
Reaction Temperature Too low: slow reaction rate, incomplete conversion. Too high: decomposition of reactants/product, increased side reactions.Perform small-scale experiments at various temperatures (e.g., 150°C, 175°C, 200°C) to identify the optimal range.
Reaction Time Too short: incomplete reaction. Too long: potential for product degradation.Monitor the reaction progress over time using TLC or HPLC to determine the point of maximum product formation.
Reactant Ratio (Urea:Aminopyrazole) An excess of urea is generally used to drive the reaction to completion.Experiment with different molar ratios (e.g., 2:1, 5:1, 10:1 of urea to aminopyrazole) to find the most effective ratio.
Purity of Starting Materials Impurities can inhibit the reaction or lead to side products.Use high-purity starting materials. Consider recrystallizing starting materials if purity is questionable.
Purification Method Inefficient recrystallization can lead to significant product loss.Carefully select the recrystallization solvent to maximize recovery of pure this compound.

Visualizations

Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Product A 3-Amino-4-carboxamidopyrazole C Heat (e.g., 150-200°C) Stirring A->C B Urea B->C D Cooling C->D E Recrystallization D->E F Pure this compound E->F Troubleshooting_Yield Start Low Yield Observed IncompleteReaction Incomplete Reaction? Start->IncompleteReaction ImpureReactants Impure Reactants? Start->ImpureReactants SuboptimalConditions Suboptimal Conditions? Start->SuboptimalConditions LossDuringWorkup Loss During Work-up? Start->LossDuringWorkup IncompleteReaction->ImpureReactants No IncreaseTimeTemp Increase Reaction Time/Temp IncompleteReaction->IncreaseTimeTemp Yes ImpureReactants->SuboptimalConditions No PurifyReactants Purify Starting Materials ImpureReactants->PurifyReactants Yes SuboptimalConditions->LossDuringWorkup No OptimizeConditions Optimize Temp, Time, Ratio SuboptimalConditions->OptimizeConditions Yes RefinePurification Refine Purification Protocol LossDuringWorkup->RefinePurification Yes

References

Addressing batch-to-batch variability of commercial oxypurinol

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for commercial oxypurinol. This resource is designed for researchers, scientists, and drug development professionals to address and troubleshoot issues arising from the batch-to-batch variability of commercial this compound in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What are the potential sources of batch-to-batch variability in commercial this compound?

A1: Batch-to-batch variability in commercial this compound can stem from several factors inherent to the manufacturing process. While this compound is the active metabolite of allopurinol, commercial preparations for research may still exhibit variations.[1][2] Key sources include:

  • Impurities: The synthesis of allopurinol, the precursor to this compound, can result in various related substances.[1][] These impurities may carry over or be present in the final this compound product and can vary between manufacturing batches.

  • Polymorphism: this compound can exist in different crystalline forms, known as polymorphs.[4] Different polymorphs can have different physical properties, such as solubility and dissolution rate, which can impact experimental outcomes.[4]

  • Particle Size Distribution: Variations in the particle size of the this compound powder can affect its dissolution rate and, consequently, its bioavailability in cell-based assays or in vivo studies.

  • Residual Solvents: The manufacturing process may use solvents that, if not completely removed, can remain in the final product at varying levels between batches.

  • Water Content: The hydration state of the this compound molecule can differ between batches, potentially influencing its stability and solubility.

Q2: How can batch-to-batch variability of this compound affect my experimental results?

A2: Inconsistent results in your experiments could be linked to the variability between different lots of this compound. Specific impacts include:

  • Inconsistent Inhibition of Xanthine Oxidase: The primary function of this compound is to inhibit xanthine oxidase.[5][6] The presence of impurities or different physical forms could alter the effective concentration of the active molecule, leading to variable enzyme inhibition.

  • Variable Cellular Responses: In cell-based assays, differences in solubility and dissolution rate can lead to variations in the actual concentration of this compound that cells are exposed to, resulting in inconsistent downstream effects on signaling pathways.

  • Altered Pharmacokinetic Profiles: In preclinical in vivo studies, variations in the physical properties of this compound can affect its absorption and bioavailability, leading to inconsistent pharmacokinetic and pharmacodynamic data between study groups using different batches.[7]

  • Assay Interference: Unknown impurities could interfere with analytical methods, such as spectrophotometry or mass spectrometry, leading to inaccurate measurements.

Q3: Are there any regulatory guidelines on managing drug substance variability for research purposes?

A3: While regulatory guidelines from bodies like the FDA and ICH primarily focus on drug products for human consumption, the principles outlined are highly relevant for ensuring the consistency and quality of research materials.[8][9][10] Key principles include the importance of batch uniformity, control of critical quality attributes, and thorough characterization of the drug substance.[11][12] For research, it is considered best practice to obtain a certificate of analysis (CoA) for each batch and, if possible, perform in-house characterization.

Troubleshooting Guides

Issue 1: Inconsistent results in Xanthine Oxidase Inhibition Assays

Symptoms:

  • The calculated IC50 value for this compound varies significantly between experiments using different batches.

  • The maximum inhibition level achieved is lower than expected or varies between batches.

Possible Causes and Solutions:

Possible Cause Troubleshooting Step
Purity Variation 1. Review the Certificate of Analysis (CoA) for each batch, paying close attention to the purity and impurity profile. 2. If possible, perform an independent purity analysis using HPLC (see Experimental Protocol 1 ).
Presence of Inhibitory or Activating Impurities 1. Analyze the impurity profile of different batches using LC-MS to identify any unique or elevated impurities (see Experimental Protocol 2 ). 2. If a specific impurity is suspected, test its direct effect on the xanthine oxidase assay.
Weighing and Dissolution Errors 1. Ensure accurate weighing using a calibrated balance. 2. Use a consistent and validated dissolution procedure for preparing stock solutions. Sonication or vortexing may be required to ensure complete dissolution.
Degradation of this compound 1. Prepare fresh stock solutions for each experiment. 2. Store stock solutions appropriately (e.g., at -20°C or -80°C) and perform stability tests if they are to be stored for extended periods.
Issue 2: Variable Cellular Responses in In Vitro Studies

Symptoms:

  • Inconsistent effects on cell viability, proliferation, or signaling pathways when using different batches of this compound.

  • Precipitation of the compound in cell culture media at the same nominal concentration.

Possible Causes and Solutions:

Possible Cause Troubleshooting Step
Different Dissolution Rates 1. Perform a simple dissolution test by observing the time it takes for a known amount of this compound from different batches to dissolve in your experimental buffer or media under standardized conditions. 2. Consider filtering the stock solution through a 0.22 µm filter to remove any undissolved particles before adding it to the cell culture.
Polymorphism 1. If significant variability persists, consider analytical techniques like X-ray powder diffraction (XRPD) or differential scanning calorimetry (DSC) to check for different polymorphic forms between batches.[4]
Cytotoxic Impurities 1. Test the vehicle control (dissolution solvent) and a "mock" extraction of the this compound powder (without the active compound if a placebo is available) for cytotoxic effects. 2. Analyze the impurity profile of the batches to identify any potentially cytotoxic compounds.

Experimental Protocols

Experimental Protocol 1: High-Performance Liquid Chromatography (HPLC) for Purity Assessment of this compound

This protocol provides a general method for assessing the purity of this compound. It may need to be optimized for your specific instrument and column.

  • Instrumentation: HPLC system with UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of methanol and a buffer such as 0.125% potassium dihydrogen phosphate solution.[]

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 254 nm.[13]

  • Injection Volume: 10 µL.

  • Sample Preparation:

    • Accurately weigh and dissolve this compound in a suitable solvent (e.g., 0.1 M NaOH, followed by dilution with the mobile phase).

    • Prepare a standard solution of known concentration.

    • Filter the sample through a 0.45 µm syringe filter before injection.

  • Analysis:

    • Inject the standard and sample solutions.

    • Determine the retention time for this compound from the standard.

    • Calculate the purity of the sample by comparing the area of the this compound peak to the total area of all peaks in the chromatogram.

Experimental Protocol 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Impurity Profiling

This method is highly sensitive for identifying and quantifying impurities.

  • Instrumentation: LC-MS/MS system.

  • Column: C18 or HILIC column.

  • Mobile Phase: A gradient of acetonitrile and an aqueous buffer (e.g., ammonium formate with formic acid).[14][15]

  • Ionization Mode: Electrospray ionization (ESI), both positive and negative modes may be screened.[14][16]

  • Mass Spectrometry: Full scan mode to detect all ions, followed by product ion scan (MS/MS) on the detected impurity masses to aid in structural elucidation.

  • Sample Preparation: Similar to the HPLC protocol, ensuring the final solvent is compatible with the LC-MS system.

  • Analysis:

    • Analyze different batches of this compound.

    • Compare the total ion chromatograms and extracted ion chromatograms for masses corresponding to known and unknown impurities.

    • Quantify impurities relative to the main this compound peak area.

Experimental Protocol 3: In Vitro Xanthine Oxidase Inhibition Assay

This protocol is to determine the inhibitory activity of this compound.

  • Reagents:

    • Xanthine oxidase enzyme.

    • Xanthine (substrate).

    • Phosphate buffer (e.g., 50 mM, pH 7.5).

    • This compound (test inhibitor).

    • Allopurinol (positive control).[13][17]

  • Procedure:

    • Prepare a reaction mixture containing phosphate buffer and xanthine oxidase in a 96-well UV-transparent plate.

    • Add various concentrations of this compound (from different batches) or allopurinol to the wells.

    • Pre-incubate the mixture at a specified temperature (e.g., 25°C or 37°C) for a set time (e.g., 15 minutes).[18][19]

    • Initiate the reaction by adding xanthine to all wells.

    • Measure the increase in absorbance at 295 nm (due to the formation of uric acid) over time using a plate reader.[17][18]

  • Data Analysis:

    • Calculate the rate of uric acid formation for each concentration of the inhibitor.

    • Determine the percentage of inhibition relative to the uninhibited control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable model to calculate the IC50 value.

Data Presentation

Table 1: Example Certificate of Analysis Data for Two Different Batches of this compound

Parameter Batch A Batch B
Appearance White to off-white powderWhite to off-white powder
Purity (by HPLC) 99.2%98.5%
Impurity 1 0.15%0.45%
Impurity 2 0.08%Not Detected
Impurity 3 Not Detected0.20%
Water Content 0.5%1.2%
Residual Solvents <0.1%0.3%

Table 2: Hypothetical Experimental Results Demonstrating Batch-to-Batch Variability

Experiment Batch A Batch B
Xanthine Oxidase IC50 1.5 µM2.8 µM
Cell Viability (at 10 µM) 95%82%
Dissolution Time (in PBS) 5 minutes15 minutes

Visualizations

experimental_workflow cluster_issue Issue Identification cluster_investigation Investigation cluster_action Corrective Action inconsistent_results Inconsistent Experimental Results coa Review Certificate of Analysis inconsistent_results->coa Start purity Purity Analysis (HPLC) coa->purity impurities Impurity Profiling (LC-MS/MS) coa->impurities dissolution Dissolution Test coa->dissolution protocol Standardize Protocol purity->protocol impurities->protocol dissolution->protocol new_batch Qualify New Batch protocol->new_batch contact Contact Supplier new_batch->contact

Caption: Troubleshooting workflow for inconsistent experimental results.

signaling_pathway cluster_purine Purine Metabolism cluster_ros Reactive Oxygen Species (ROS) Generation cluster_inflammation Inflammatory Signaling Hypoxanthine Hypoxanthine Xanthine_Oxidase Xanthine Oxidase Hypoxanthine->Xanthine_Oxidase Xanthine Xanthine Xanthine->Xanthine_Oxidase Uric_Acid Uric Acid Superoxide Superoxide (O2-) Hydrogen_Peroxide Hydrogen Peroxide (H2O2) Superoxide->Hydrogen_Peroxide NFkB NF-κB Activation Superoxide->NFkB activates Cytokines Pro-inflammatory Cytokines NFkB->Cytokines induces Xanthine_Oxidase->Uric_Acid Xanthine_Oxidase->Superoxide This compound This compound This compound->Xanthine_Oxidase inhibits

Caption: Simplified signaling pathway of xanthine oxidase and its inhibition by this compound.

References

Enhancing the selectivity of analytical methods for oxypurinol

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the analytical determination of oxypurinol. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to enhance the selectivity and reliability of their analytical methods.

Troubleshooting Guide

Users may encounter several challenges during the analysis of this compound. The following guide addresses common issues, their potential causes, and recommended solutions to ensure robust and accurate quantification.

Problem Potential Cause(s) Recommended Solution(s)
Poor Peak Shape (Tailing or Fronting) 1. Column degradation or contamination. 2. Inappropriate mobile phase pH. 3. Sample overload. 4. Presence of secondary interactions with column silanols.1. Wash the column with a strong solvent or replace it if necessary. Use a guard column to protect the analytical column. 2. Adjust the mobile phase pH. For reversed-phase HPLC, a pH between 4.0 and 4.5 is often effective.[1][2] 3. Reduce the injection volume or dilute the sample. 4. Use a base-deactivated column (e.g., SymmetryShield RP-8) or add a competing base to the mobile phase.[3]
Low Analyte Recovery 1. Inefficient sample extraction (e.g., protein precipitation, LLE). 2. Analyte degradation during sample processing. 3. Adsorption of the analyte to container surfaces.1. Optimize the extraction procedure. Test different protein precipitation agents (e.g., acetonitrile, methanol, or a mixture).[4] For complex matrices, consider Solid Phase Extraction (SPE). 2. Keep samples on ice or at 4°C during processing. Minimize exposure to light if the analyte is light-sensitive. 3. Use silanized glassware or low-adsorption polypropylene tubes.
Co-eluting or Interfering Peaks 1. Insufficient chromatographic resolution from matrix components or other drugs (e.g., allopurinol). 2. Lack of selectivity in the detection method (especially with UV detection).[2]1. Modify the mobile phase composition (e.g., change organic solvent ratio, pH, or ionic strength).[2] 2. Switch to a more selective column (e.g., HILIC for polar compounds like this compound).[5] 3. Employ a more selective detection technique like tandem mass spectrometry (LC-MS/MS).[1]
High Background Noise / Unstable Baseline 1. Contaminated mobile phase or HPLC system. 2. Air bubbles in the pump or detector. 3. Detector lamp nearing the end of its life (UV detectors).1. Use high-purity HPLC-grade solvents and freshly prepared mobile phase. Filter and degas the mobile phase before use. 2. Purge the pumping system to remove air bubbles. 3. Replace the detector lamp according to the manufacturer's recommendations.
Poor Reproducibility (Retention Time or Peak Area) 1. Fluctuations in column temperature. 2. Inconsistent sample preparation. 3. Pump malfunction or inconsistent flow rate. 4. Autosampler injection volume variability.1. Use a column oven to maintain a constant temperature.[3] 2. Ensure precise and consistent execution of the sample preparation protocol. Use an internal standard to correct for variations.[2] 3. Check pump seals and check valves for wear and tear.[6] 4. Ensure the autosampler is properly calibrated and there are no air bubbles in the sample syringe.
Matrix Effects (Ion Suppression/Enhancement in LC-MS/MS) 1. Co-eluting endogenous compounds from the biological matrix (e.g., phospholipids, salts). 2. Inadequate sample clean-up.1. Improve chromatographic separation to move the this compound peak away from the region of matrix suppression. 2. Enhance the sample preparation method (e.g., use LLE or SPE instead of simple protein precipitation). 3. Use a stable isotope-labeled internal standard (e.g., deuterated this compound) to compensate for matrix effects. Allopurinol-d2 has also been used successfully.[1]

Frequently Asked Questions (FAQs)

Q1: Which analytical method offers the best selectivity for this compound in complex biological matrices like plasma?

A1: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the preferred method for its high selectivity and sensitivity.[1] Unlike HPLC with UV detection, which can be susceptible to interference from endogenous compounds or co-administered drugs, LC-MS/MS uses specific mass-to-charge (m/z) transitions for the parent and product ions of this compound, significantly reducing the likelihood of interferences.[1][3] Capillary electrophoresis (CE) is another option, but LC-MS/MS is more widely used in bioanalytical labs.[7][8]

Q2: What is the most common sample preparation technique for this compound in plasma, and how can I optimize it?

A2: Protein precipitation (PPT) is the simplest and most common technique.[1] To optimize, you can test different organic solvents. While acetonitrile is widely used, a mixture of acetone and acetonitrile (50:50, v/v) has been shown to improve the recovery of the related polar compound allopurinol to over 93%.[4] Acidifying the precipitation solvent (e.g., with 1.0% formic acid in acetonitrile) can also enhance recovery.[1] However, for cleaner extracts and to minimize matrix effects in LC-MS/MS, more rigorous techniques like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) should be considered.[9]

Q3: How do I choose an appropriate internal standard (IS) for this compound analysis?

A3: The ideal internal standard is a stable isotope-labeled version of the analyte (e.g., this compound-d2 or this compound-¹³C,¹⁵N₂). These are not always commercially available or can be expensive. A good alternative is a structural analog that has similar chemical properties and extraction recovery but is chromatographically resolved from this compound. For the simultaneous analysis of allopurinol and this compound, allopurinol-d2 has been successfully used as an IS for both analytes.[1] Aciclovir has also been used as an IS in HPLC-UV methods.[2]

Q4: What are typical validation parameters for an analytical method for this compound?

A4: A robust method validation should be conducted according to regulatory guidelines (e.g., FDA). Key parameters include selectivity, linearity, accuracy, precision, recovery, matrix effect, and stability. The table below summarizes typical performance characteristics from published methods.

Table 1: Comparison of Quantitative Parameters for this compound Analysis

ParameterHPLC-UV Method[2]LC-MS/MS Method[1]Capillary Electrophoresis[7]
Matrix Human SerumHuman PlasmaAqueous Solution / Serum
Linearity Range 1 - 40 mg/L (µg/mL)80 - 8000 ng/mLNot specified for serum
Lower Limit of Quantification (LLOQ) 1 mg/L80 ng/mLNot specified for serum
Intra-day Precision (CV%) < 15%≤ 4.2%< 5% (for migration time)
Inter-day Precision (CV%) < 15%≤ 6.9%< 5% (for migration time)
Accuracy Within 5%97.4% - 104.2%Not specified for serum
Extraction Recovery Not explicitly stated85.4% - 91.2%Not applicable for direct injection

Q5: Can I analyze allopurinol and this compound simultaneously?

A5: Yes, many methods are designed for the simultaneous determination of both allopurinol and its active metabolite, this compound.[1][2][10] This is crucial for pharmacokinetic studies. Achieving good chromatographic separation is key, as allopurinol is less polar than this compound. Gradient elution or specialized columns like HILIC may be necessary to achieve baseline separation with good peak shapes for both compounds within a reasonable run time.[5]

Key Experimental Protocols

Protocol 1: LC-MS/MS Analysis of this compound in Human Plasma

This protocol is based on a validated method for the simultaneous determination of allopurinol and this compound.[1]

1. Sample Preparation (Protein Precipitation):

  • Pipette 100 µL of human plasma into a 1.5 mL microcentrifuge tube.

  • Add 50 µL of the internal standard working solution (e.g., Allopurinol-d2 in methanol:water).

  • Add 400 µL of the precipitating agent (1.0% formic acid in acetonitrile).

  • Vortex the mixture for 5 minutes.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to an autosampler vial for injection.

2. LC-MS/MS Conditions:

  • HPLC System: Shimadzu HPLC system or equivalent.[1]

  • Column: Hypersil Gold (150 mm × 4.6 mm, 5 µm).[1]

  • Column Temperature: 40°C.

  • Mobile Phase: 0.1% formic acid in water:acetonitrile (98:2, v/v).[1]

  • Flow Rate: 0.5 mL/min.

  • Injection Volume: 10 µL.

  • Mass Spectrometer: Triple quadrupole mass spectrometer (e.g., Sciex API 4000).

  • Ionization Mode: Electrospray Ionization (ESI), Positive.

  • MRM Transitions:

    • This compound: m/z 153.1 → 136.0[1]

    • Allopurinol: m/z 137.0 → 109.9[1]

    • Allopurinol-d2 (IS): m/z 139.0 → 111.9[1]

Protocol 2: HPLC-UV Analysis of this compound in Human Serum

This protocol is based on a validated method for quantifying allopurinol and this compound in serum samples.[2]

1. Sample Preparation:

  • Pipette 500 µL of serum into a microcentrifuge tube.

  • Add 50 µL of internal standard solution (Aciclovir, 50 mg/L).

  • Add 50 µL of perchloric acid (1 mol/L) to precipitate proteins.

  • Vortex for 30 seconds.

  • Centrifuge at 10,000 x g for 10 minutes.

  • Transfer the supernatant to a new tube.

  • Add 250 µL of dichloromethane, vortex for 30 seconds, and centrifuge for 5 minutes.

  • Discard the lower organic layer.

  • Inject the aqueous supernatant into the HPLC system.

2. HPLC-UV Conditions:

  • HPLC System: Standard HPLC system with a UV detector.

  • Column: Reversed-phase C18 column.

  • Mobile Phase: 0.02 M sodium acetate, adjusted to pH 4.5.[2]

  • Flow Rate: 1.0 mL/min.[2]

  • Detection Wavelength: 254 nm.[2]

  • Injection Volume: 40 µL.

  • Expected Retention Times: this compound (~9.9 min), Allopurinol (~12.3 min).[2]

Visualizations

Visual diagrams can help clarify complex processes involved in this compound analysis.

G cluster_pathway Purine Metabolism & Xanthine Oxidase Inhibition Hypoxanthine Hypoxanthine XO1 Xanthine Oxidase Hypoxanthine->XO1 Xanthine Xanthine XO2 Xanthine Oxidase Xanthine->XO2 UricAcid Uric Acid (Causes Gout) Allopurinol Allopurinol (Drug) Allopurinol->XO1 Metabolized to This compound This compound (Active Metabolite) This compound->XO1 Inhibits This compound->XO2 Inhibits XO1->Xanthine XO2->UricAcid

Caption: Mechanism of action of allopurinol and its metabolite this compound.

G cluster_workflow LC-MS/MS Troubleshooting Workflow Start Problem Observed: Poor Peak Shape / Low Intensity CheckSystem Check System Suitability (Pressure, Baseline Noise) Start->CheckSystem SystemOK System OK? CheckSystem->SystemOK CheckColumn Check Column Performance (Inject Standard) SystemOK->CheckColumn Yes FixSystem Troubleshoot LC System (Pump, Leaks, Degasser) SystemOK->FixSystem No ColumnOK Column OK? CheckColumn->ColumnOK CheckSamplePrep Review Sample Prep (Recovery, Matrix Effects) ColumnOK->CheckSamplePrep Yes FixColumn Wash or Replace Column & Guard Column ColumnOK->FixColumn No FixSamplePrep Optimize Extraction / Dilute Sample CheckSamplePrep->FixSamplePrep Issue Found End Problem Resolved CheckSamplePrep->End FixSystem->CheckSystem FixColumn->CheckColumn FixSamplePrep->CheckSamplePrep

Caption: A logical workflow for troubleshooting common LC-MS/MS issues.

G cluster_prep Plasma Sample Preparation Workflow (Protein Precipitation) Plasma 1. Collect 100 µL Plasma AddIS 2. Add Internal Standard Plasma->AddIS AddSolvent 3. Add 400 µL Precipitation Solvent (e.g., ACN with 1% Formic Acid) AddIS->AddSolvent Vortex 4. Vortex (5 min) AddSolvent->Vortex Centrifuge 5. Centrifuge (10 min) Vortex->Centrifuge Supernatant 6. Collect Supernatant Centrifuge->Supernatant Inject 7. Inject into LC-MS/MS Supernatant->Inject

Caption: Step-by-step workflow for plasma sample preparation via protein precipitation.

References

Validation & Comparative

A Comparative In Vivo Efficacy Analysis of Oxypurinol and Allopurinol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vivo efficacy of oxypurinol and its parent drug, allopurinol, in the management of hyperuricemia. The information presented is collated from preclinical and clinical studies to support research and development in this therapeutic area.

Allopurinol has long been the standard therapy for conditions associated with hyperuricemia, such as gout.[1][2] Its therapeutic effect is primarily mediated by its active metabolite, this compound, which inhibits xanthine oxidase, the enzyme responsible for the final two steps in uric acid synthesis.[1][3][4] While allopurinol is rapidly metabolized to this compound, direct administration of this compound has been investigated as an alternative therapeutic strategy, particularly in patients intolerant to allopurinol.[5] This guide delves into the comparative in vivo performance of these two compounds.

Quantitative Efficacy Comparison

Recent in vivo studies have demonstrated that while both allopurinol and this compound effectively reduce uric acid levels, allopurinol appears to be more potent on a molar equivalent basis.

ParameterAllopurinolThis compoundStudy PopulationKey Findings
Uric Acid Reduction (mg/dl) 3.02.6Hyperuricemic patients with normal renal functionAllopurinol showed a statistically significant, albeit small, greater reduction in plasma uric acid compared to an equimolar dose of a rapid-release sodium salt formulation of this compound.[5][6]
Dose for Equivalent Uric Acid Reduction (mg/kg) 310Oxonate-induced hyperuricemic miceA significantly lower dose of allopurinol was required to achieve the same reduction in plasma uric acid levels as this compound.[7][8]
Plasma this compound Concentration (µg/ml) 9.249.9Hyperuricemic patientsFollowing administration of equimolar doses of allopurinol and this compound sodium, the resulting plasma concentrations of this compound were not significantly different.[5][6]
Effect on Plasma Hypoxanthine Significant IncreaseNo Significant ChangeOxonate-induced hyperuricemic miceAllopurinol treatment led to a significant rise in plasma hypoxanthine levels, which was not observed with this compound.[7][8]

Mechanism of Action and Pharmacokinetics

Allopurinol, a hypoxanthine analog, acts as a substrate for xanthine oxidase and is metabolized to this compound.[7][8][9] This process leads to the reduction of the molybdenum center within the enzyme, and this compound then binds tightly to this reduced form, causing potent inhibition.[7][9] In contrast, this compound administered directly is a less effective inhibitor in vivo and in vitro.[7][8][9][10] Its binding to the oxidized form of the enzyme is weaker, and its inhibitory effect is primarily competitive in nature.[7][9]

The pharmacokinetic profiles of the two drugs are distinct. Allopurinol has a short half-life of approximately 1.2 hours and is rapidly and extensively converted to this compound.[3][4] this compound, on the other hand, has a much longer half-life of around 23.3 hours and is primarily cleared by the kidneys.[3][4] This long half-life of this compound is the basis for the sustained therapeutic effect of allopurinol.[3][4]

Signaling Pathway and Experimental Workflow

To visually represent the underlying mechanisms and experimental procedures, the following diagrams are provided.

Purine_Metabolism_and_Inhibition cluster_pathway Purine Catabolism Pathway cluster_inhibition Inhibition Mechanism Hypoxanthine Hypoxanthine Xanthine Xanthine Hypoxanthine->Xanthine Xanthine Oxidase UricAcid Uric Acid Xanthine->UricAcid Xanthine Oxidase Hyperuricemia Hyperuricemia UricAcid->Hyperuricemia Leads to Allopurinol Allopurinol XanthineOxidase Xanthine Oxidase Allopurinol->XanthineOxidase Metabolized to this compound (Inhibits reduced form) This compound This compound This compound->XanthineOxidase Direct Inhibition (Less potent)

Caption: Inhibition of Purine Catabolism by Allopurinol and this compound.

InVivo_Efficacy_Workflow cluster_animal_model Hyperuricemic Animal Model Protocol cluster_clinical_trial Human Clinical Trial Protocol A1 Induce Hyperuricemia (e.g., with Oxonate) A2 Administer Allopurinol or this compound (Intraperitoneal Injection) A1->A2 A3 Collect Blood Samples (e.g., at 1 hour post-administration) A2->A3 A4 Measure Plasma Levels: - Uric Acid - Hypoxanthine - Xanthine A3->A4 H1 Recruit Hyperuricemic Patients H2 Randomized, Double-Blind, Crossover Design H1->H2 H3 Treatment Period 1: Allopurinol or this compound H2->H3 H4 Washout Period H3->H4 H5 Treatment Period 2: Crossover to other drug H4->H5 H6 Measure Plasma Uric Acid and this compound Concentrations H5->H6

Caption: Workflow for In Vivo Efficacy Studies.

Experimental Protocols

1. Oxonate-Induced Hyperuricemia Mouse Model

This model is commonly used to evaluate the efficacy of uric acid-lowering agents.

  • Animal Strain: Male C57BL/6J mice are typically used.

  • Induction of Hyperuricemia: Potassium oxonate, a uricase inhibitor, is administered via intraperitoneal injection to induce hyperuricemia.

  • Drug Administration: Allopurinol or this compound is administered, often by intraperitoneal injection, at varying doses.

  • Sample Collection and Analysis: Blood samples are collected at specified time points after drug administration. Plasma levels of uric acid, hypoxanthine, and xanthine are measured using methods such as high-performance liquid chromatography (HPLC).

2. Human Clinical Trials

Clinical studies in hyperuricemic patients are crucial for determining therapeutic equivalence and safety.

  • Study Design: A multicenter, randomized, double-blind, crossover trial design is often employed to minimize bias.[6]

  • Patient Population: Patients with a confirmed diagnosis of hyperuricemia and typically with normal renal function are recruited.[6]

  • Treatment Regimen: Patients receive equimolar doses of allopurinol and a formulation of this compound (e.g., this compound sodium) for a defined treatment period.[6] A washout period is included between the two treatment phases.

  • Efficacy Endpoints: The primary endpoint is typically the change in plasma uric acid concentration from baseline.[6] Plasma this compound concentrations are also measured to assess bioavailability.[6]

  • Safety Monitoring: Adverse events are monitored and recorded throughout the study.

Adverse Effects

While both drugs are generally well-tolerated, adverse effects can occur. Allopurinol is associated with a risk of hypersensitivity reactions, including skin rashes, which can sometimes be severe.[5] this compound is being investigated as an alternative for patients who are intolerant to allopurinol.[5] High concentrations of this compound (>100 μM) have been linked to adverse effects such as bone marrow depression and exfoliative dermatitis.[11]

Conclusion

In vivo evidence suggests that while both allopurinol and this compound are effective in reducing uric acid levels, allopurinol demonstrates greater potency. The primary therapeutic effect of allopurinol is mediated by its active metabolite, this compound, which has a long half-life. The conversion of allopurinol to this compound within the target enzyme appears to be a more efficient mechanism of inhibition than the direct administration of this compound. For patients intolerant to allopurinol, this compound remains a viable therapeutic alternative, though dose adjustments may be necessary to achieve a comparable therapeutic effect. Further research into novel formulations of this compound may enhance its in vivo efficacy.

References

Navigating the Correlation: Plasma Oxypurinol Concentration and Uric Acid Reduction In Vivo

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers and Drug Development Professionals

Allopurinol, a cornerstone in the management of hyperuricemia and gout, exerts its therapeutic effect primarily through its active metabolite, oxypurinol. Understanding the in vivo relationship between plasma this compound concentrations and the consequent reduction in serum uric acid is paramount for optimizing treatment strategies and developing novel urate-lowering therapies. This guide provides a comprehensive comparison of key findings from various studies, detailing experimental protocols and presenting quantitative data in a structured format to facilitate objective analysis.

Allopurinol is rapidly metabolized to this compound, which is responsible for the majority of the urate-lowering effect.[1][2][3] The pharmacological action of this compound involves the inhibition of xanthine oxidase, a critical enzyme in the metabolic pathway that converts purines to uric acid.[4][5][6] While a general positive correlation exists between plasma this compound levels and the reduction of serum uric acid, significant interindividual variability is observed.[1][7] This variability is influenced by multiple factors including renal function, body mass index (BMI), and genetic polymorphisms.[1][8]

Comparative Analysis of Plasma this compound and Uric Acid Reduction

Several studies have investigated the quantitative relationship between plasma this compound concentrations and the reduction in serum uric acid. A key therapeutic target for gout management is achieving a serum urate level below 6 mg/dL.[4][9] Research suggests that a minimum plasma this compound concentration is required to reach this target.

One study identified a minimum effective this compound concentration of approximately 104 μmol/L to achieve the target urate level, though the predictive accuracy was noted to be poor.[1][8] Another study corroborated this, indicating that plasma this compound concentrations greater than 100 µmol/L (15.2 mg/L) were necessary to achieve a serum urate level of less than 6 mg/dL in 75% of serum samples.[9] However, the minimum therapeutic concentration of this compound appears to increase as renal function declines.[1][8]

The following tables summarize the quantitative data from key studies, highlighting the correlation between allopurinol dosage, plasma this compound concentration, and serum uric acid levels.

Table 1: Allopurinol Dose, Plasma this compound, and Serum Urate Correlation

Study PopulationAllopurinol DoseMean Plasma this compound Concentration (µmol/L)Mean Serum Urate Concentration (mg/dL)Key Findings
129 participants in a 24-month clinical trialVariedNot explicitly stated as a single mean, but a wide range was observed for each dose.A wide range of concentrations was observed for each allopurinol dose.A minimum this compound concentration of about 104 μmol/L was associated with achieving the urate target, but with poor predictive accuracy.[1][8]
82 patients on allopurinol for at least 1 monthVaried>100 µmol/L<6 mg/dL in 75% of samples with this compound >100 µmol/LA significant inverse correlation was found between plasma this compound and serum urate.[9]
8 healthy subjects50, 100, 300, 600, and 900 mg daily for 1 week eachIncreased linearly with dose up to 600 mg/dayDecreased with increasing allopurinol doseThe concentration of this compound required for xanthine oxidase inhibition was lower than often observed in clinical practice.[10]

Table 2: Factors Influencing the this compound-Uric Acid Correlation

FactorInfluence on this compound ConcentrationInfluence on Uric Acid ReductionSupporting Evidence
Renal Function (Creatinine Clearance) Inverse correlation; decreased renal function leads to higher this compound levels.[5][9]The minimum therapeutic this compound concentration increases with decreasing renal function.[1][8]A significant inverse correlation between creatinine clearance and plasma this compound was observed (P = 0.002).[9]
Body Mass Index (BMI) Not directly stated, but associated with sensitivity to allopurinol.Higher BMI was associated with a smaller reduction in urate for a 100 mg increase in allopurinol dose.[1]BMI was independently associated with allopurinol sensitivity (P = 0.023).[1]
Genetic Variants (e.g., ABCG2 Q141K) Not directly stated, but associated with sensitivity to allopurinol.The ABCG2 Q141K genotype was associated with sensitivity to allopurinol.[1]ABCG2 Q141K was independently associated with allopurinol sensitivity (P = 0.019).[1]
Concomitant Diuretic Use Increases this compound concentration.[11][12]May counteract the urate-lowering effect despite higher this compound levels.[5]Diuretic use was found to decrease this compound clearance by 21%.[13]

Experimental Protocols

The methodologies employed in the cited studies are crucial for interpreting the presented data. Below are summaries of the key experimental protocols.

Measurement of Plasma this compound and Serum Uric Acid
  • Study Design: A 24-month, open, randomized, controlled, parallel-group, comparative clinical trial.[7]

  • Participants: 129 individuals participating in the trial.[7]

  • Sample Collection: Blood samples were collected at multiple time points to measure allopurinol dose, serum urate, and plasma this compound concentrations.[7]

  • Analytical Method: Allopurinol and this compound concentrations in plasma were determined using a validated high-performance liquid chromatography (HPLC) method.[1] Serum urate concentrations were measured using a standard enzymatic method.[14]

  • Data Analysis: The relationship between allopurinol dose, plasma this compound, and serum urate was analyzed. Receiver operating characteristic (ROC) curves were used to identify a minimum this compound concentration predictive of achieving a serum urate level of less than 6 mg/dL.[7]

Pharmacodynamic Assessment in Healthy Subjects
  • Study Design: A randomized, crossover study.[10]

  • Participants: Eight healthy subjects.[10]

  • Intervention: Participants received daily doses of 50, 100, 300, 600, and 900 mg of allopurinol for one week each, with a one-week washout period between treatments.[10]

  • Sample Collection: Pre-dose plasma concentrations of this compound and plasma urate concentrations were assessed on the last two days of each treatment week.[10]

  • Xanthine Oxidase Inhibition Assay: The ratio of 1-methyluric acid to 1-methylxanthine in the urine was used as an in vivo index of xanthine oxidase activity.[10]

  • Data Analysis: The relationships between plasma this compound concentration and xanthine oxidase inhibition, plasma urate concentration, and urine urate excretion rate were fitted to an inhibition sigmoid Emax model.[10]

Visualizing the Pathway and Experimental Workflow

To illustrate the underlying mechanism and the process of data acquisition, the following diagrams are provided.

Allopurinol_Pathway Allopurinol Allopurinol (Oral Administration) This compound This compound (Active Metabolite) Allopurinol->this compound Metabolism XanthineOxidase Xanthine Oxidase This compound->XanthineOxidase Inhibition Hypoxanthine Hypoxanthine Xanthine Xanthine Hypoxanthine->Xanthine Catalysis by Xanthine Oxidase UricAcid Uric Acid Xanthine->UricAcid Catalysis by Xanthine Oxidase Reduction Reduced Uric Acid Production UricAcid->Reduction

Caption: Mechanism of action of allopurinol in reducing uric acid production.

Experimental_Workflow cluster_patient Patient Cohort cluster_lab Laboratory Analysis cluster_analysis Data Analysis Patient Patient Recruitment (e.g., Gout Patients, Healthy Volunteers) Dosing Allopurinol Administration (Defined Dosing Regimen) Patient->Dosing Sampling Blood Sample Collection (Plasma & Serum) Dosing->Sampling HPLC Plasma this compound Quantification (HPLC) Sampling->HPLC EnzymaticAssay Serum Uric Acid Quantification (Enzymatic Assay) Sampling->EnzymaticAssay Correlation Correlation Analysis (this compound vs. Uric Acid) HPLC->Correlation EnzymaticAssay->Correlation Modeling Pharmacokinetic/ Pharmacodynamic Modeling Correlation->Modeling

Caption: General experimental workflow for studying the in vivo correlation.

References

A Comparative Analysis of Urate-Lowering Efficacy: Oxypurinol vs. Topiroxostat

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the urate-lowering effects of oxypurinol, the active metabolite of allopurinol, and topiroxostat. Both compounds are inhibitors of xanthine oxidase, a key enzyme in purine metabolism, and are utilized in the management of hyperuricemia and gout. This document synthesizes available experimental data to objectively compare their performance, detailing their mechanisms of action, clinical efficacy, and the experimental protocols used to evaluate them.

Mechanism of Action: Inhibition of Xanthine Oxidase

Both this compound and topiroxostat exert their therapeutic effects by inhibiting xanthine oxidase, the enzyme responsible for the conversion of hypoxanthine to xanthine and then to uric acid.[1][2] By blocking this final step in purine catabolism, both drugs effectively reduce the production of uric acid in the body.

This compound , a purine analog, is the primary active metabolite of allopurinol.[3] Allopurinol itself is a substrate for xanthine oxidase, which converts it to this compound. This compound then binds tightly to the reduced molybdenum center of the enzyme, inhibiting its activity.[3]

Topiroxostat is a non-purine selective inhibitor of xanthine oxidase.[4] It binds to the enzyme in a competitive manner, preventing the binding of its natural substrates, hypoxanthine and xanthine.[2]

The following diagram illustrates the shared signaling pathway through which both drugs act.

cluster_0 Purine Metabolism cluster_1 Drug Inhibition Hypoxanthine Hypoxanthine Xanthine Xanthine Hypoxanthine->Xanthine Xanthine Oxidase Uric Acid Uric Acid Xanthine->Uric Acid Xanthine Oxidase This compound This compound Xanthine Oxidase Xanthine Oxidase This compound->Xanthine Oxidase Inhibits Topiroxostat Topiroxostat Topiroxostat->Xanthine Oxidase Inhibits

Fig. 1: Mechanism of Action of this compound and Topiroxostat.

Comparative Urate-Lowering Efficacy: A Review of Clinical Data

Direct head-to-head clinical trials comparing this compound and topiroxostat are limited. However, numerous studies have compared topiroxostat with allopurinol. As allopurinol is rapidly metabolized to this compound, these studies provide a strong basis for comparing the efficacy of topiroxostat with the therapeutic effects of this compound.

The following table summarizes the quantitative data on the serum urate-lowering effects from key clinical trials.

Drug Dosage Duration Baseline Serum Uric Acid (mg/dL) Mean Reduction in Serum Uric Acid Study Reference
Topiroxostat 120 mg/day16 weeks~8.7-36.3 ± 12.7%Hosoya et al., 2016[5]
Allopurinol 200 mg/day16 weeks~8.7-34.3 ± 11.1%Hosoya et al., 2016[5]
Topiroxostat 40-160 mg/day24 weeks~8.5-2.6 ± 1.5 mg/dLSakuma et al., 2022[6]
Allopurinol 100-200 mg/day24 weeks~8.4-2.2 ± 1.3 mg/dLSakuma et al., 2022[6]

A phase 3, multicenter, randomized, double-blind, double-dummy, active-controlled study in Japan demonstrated that topiroxostat 120 mg/day was non-inferior to allopurinol 200 mg/day in lowering serum urate levels over 16 weeks.[5] The mean percentage reduction in serum urate from baseline was -36.3% for topiroxostat and -34.3% for allopurinol.[5] Another prospective, randomized, open-label, blinded-end-point clinical trial in patients with chronic heart failure and hyperuricemia found that topiroxostat (40-160 mg/day) led to a numerically greater reduction in serum uric acid levels compared to allopurinol (100-200 mg/day) over 24 weeks, although the difference was not statistically significant in the full analysis set.[6]

Experimental Protocols

The methodologies of the key clinical trials cited provide a framework for understanding the evidence base.

Hosoya et al., 2016: A Phase 3, Multicentre, Randomized, Double-Blind, Double-Dummy, Active-Controlled, Parallel-Group Study
  • Objective: To compare the efficacy and safety of topiroxostat and allopurinol in Japanese hyperuricemic patients with or without gout.[5]

  • Study Design: A 16-week, multicenter, randomized, double-blind, double-dummy, active-controlled, parallel-group study.[5]

  • Participants: 206 hyperuricemic patients with or without gout.[5]

  • Intervention: Patients were randomized to receive either topiroxostat (starting at 40 mg/day and titrated up to 120 mg/day) or allopurinol (starting at 100 mg/day and titrated up to 200 mg/day).[5]

  • Primary Endpoint: The percent change in serum urate level from baseline to the final visit.[5]

The experimental workflow for this study is depicted below.

Patient_Screening Patient Screening (N=206) Randomization Randomization Patient_Screening->Randomization Topiroxostat_Group Topiroxostat Group (n=98) 40-120 mg/day Randomization->Topiroxostat_Group Allopurinol_Group Allopurinol Group (n=105) 100-200 mg/day Randomization->Allopurinol_Group Treatment_Period 16-Week Treatment Topiroxostat_Group->Treatment_Period Allopurinol_Group->Treatment_Period Efficacy_Safety_Assessment Efficacy & Safety Assessment (Primary Endpoint: % Change in sUA) Treatment_Period->Efficacy_Safety_Assessment

Fig. 2: Workflow of the Hosoya et al. (2016) Clinical Trial.
Sakuma et al., 2022: A Prospective, Randomized, Open-Label, Blinded-End-Point Clinical Trial

  • Objective: To investigate the beneficial effects of topiroxostat in comparison to allopurinol in patients with chronic heart failure and hyperuricemia.[6]

  • Study Design: A 24-week, prospective, randomized, open-label, blinded-end-point study.[6]

  • Participants: 141 patients with chronic heart failure and hyperuricemia.[6]

  • Intervention: Patients were randomly assigned to either the topiroxostat group (40–160 mg/day) or the allopurinol group (100–200 mg/day) to achieve a target uric acid level of ≤6.0 mg/dL.[6]

  • Primary Endpoint: Percent change in ln(N-terminal-proB-type natriuretic peptide) at week 24.[6]

  • Secondary Endpoint: Reduction in uric acid level at week 24.[6]

Conclusion

Both this compound (via its parent drug allopurinol) and topiroxostat are effective in lowering serum uric acid levels in patients with hyperuricemia. The available clinical evidence, primarily from studies comparing topiroxostat with allopurinol, suggests that topiroxostat demonstrates a non-inferior, and in some analyses, a numerically greater urate-lowering effect compared to allopurinol at the studied doses. The choice between these agents may depend on individual patient characteristics, including comorbidities and potential for adverse effects. Further direct comparative studies between this compound and topiroxostat would be beneficial to definitively establish their relative efficacy and safety profiles.

References

A Comparative Guide to the Validation of a Pharmacokinetic Model for Oxypurinol in Gout Patients

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of a population pharmacokinetic (PK) model for oxypurinol, the active metabolite of allopurinol, in patients with gout. The guide is designed to assist researchers and drug development professionals in understanding the validation of this model and comparing its performance with alternative approaches. Experimental data and detailed methodologies are presented to support the comparison.

Data Presentation: Pharmacokinetic Parameter Comparisons

The following tables summarize key pharmacokinetic parameters for this compound derived from population pharmacokinetic models in gout patients. These models are crucial for understanding drug disposition and for developing individualized dosing regimens.

Table 1: Comparison of this compound Population Pharmacokinetic Models in Gout Patients

ParameterStocker et al. (2012) Model[1]Wright et al. (2013) Model[2][3]Choe et al. (2017) Model (Hmong Population)[4][5]
Model Type One-compartment with first-order absorptionParent-metabolite model (one-compartment for this compound)One-compartment with first-order absorption and elimination
Apparent Clearance (CL/Fm) 1.8 L/h (Normal Renal Function) 0.6 L/h (Mild Impairment) 0.3 L/h (Moderate Impairment) 0.18 L/h (Severe Impairment)0.78 L/h per 6 L/h creatinine clearance/70 kg FFMInfluenced by fat-free body mass, creatinine clearance, and SLC22A12 genotype
Apparent Volume of Distribution (V/Fm) 38.1 L41 L/70 kg FFMNot explicitly stated in abstract
Key Covariates Renal function, diuretics, probenecidRenal function, fat-free mass (FFM), diuretic useFat-free body mass, creatinine clearance, SLC22A12 rs505802 genotype, PDZK1 rs12129861 genotype
Between-Subject Variability in CL/Fm Reduced from 65% to 29% with covariates28%Not explicitly stated in abstract

Table 2: Pharmacokinetic Parameters of Allopurinol and this compound

DrugParameterValueReference
AllopurinolBioavailability79 ± 20%[6]
Elimination Half-Life (t½)1.2 ± 0.3 hours[6]
Apparent Oral Clearance (CL/F)15.8 ± 5.2 mL/min/kg[6]
This compoundElimination Half-Life (t½)23.3 ± 6.0 hours (Normal Renal Function)[6]
Apparent Oral Clearance (CL/F)0.31 ± 0.07 mL/min/kg (Normal Renal Function)[6]
Apparent Volume of Distribution (Vd/F)0.59 ± 0.16 L/kg (Normal Renal Function)[6]

Table 3: Comparison of Allopurinol and Febuxostat in Gout Management

FeatureAllopurinolFebuxostatReferences
Mechanism of Action Purine analogue, non-selective xanthine oxidase inhibitorNon-purine selective inhibitor of xanthine oxidase[7]
Efficacy in Lowering Serum Urate Effective, but may require higher dosesMore effective than standard doses of allopurinol[8][9][10]
Use Recommendation First-line therapyRecommended for patients who cannot tolerate allopurinol[8]
Cardiovascular Safety Generally considered safeIncreased risk of heart-related death compared to allopurinol in patients with a history of cardiovascular disease[8]
Pharmacokinetics Rapidly metabolized to this compoundElimination half-life of ~5-8 hours[1][8]

Experimental Protocols

The validation of a population pharmacokinetic model relies on robust experimental design and data analysis. The methodologies outlined below are based on the cited studies and represent a comprehensive approach to developing and validating a PK model for this compound in gout patients.

Patient Population and Study Design
  • Patient Selection: An observational clinical study is conducted with a cohort of patients diagnosed with gout who are prescribed allopurinol.[1] Studies have included both hospitalized and community-based patients.[1] Patient demographics, medical history, and concomitant medications are recorded.[1]

  • Inclusion Criteria: Patients with a confirmed diagnosis of gout and hyperuricemia.

  • Exclusion Criteria: Patients with a history of hypersensitivity to allopurinol.

  • Ethical Considerations: The study protocol is approved by a human research protection program or institutional review board.[4]

Dosing and Sampling
  • Dosing Regimen: Allopurinol dosing regimens and any dose adjustments are meticulously recorded for each patient.[1]

  • Blood Sampling: Venous blood samples are collected at various times over the dosage interval.[1] To capture the full pharmacokinetic profile, it is recommended to collect at least two samples within a dosing interval.[1] Accurate recording of sampling times is critical.

  • Sample Processing: Blood samples are centrifuged to separate plasma, which is then stored at -20°C until analysis.[1]

Drug Assay
  • Analytical Method: this compound concentrations in plasma are measured using a validated high-performance liquid chromatography (HPLC) method.[1] Urate concentrations are measured using an enzymatic method with a chemistry analyzer.[4]

  • Validation: The analytical method must be validated for its accuracy, precision, linearity, and sensitivity.

Pharmacogenetic Analysis
  • DNA Extraction: DNA is extracted from whole blood samples.[1]

  • Genotyping: Genotyping for relevant genetic variants in transporter genes (e.g., SLC22A12, PDZK1) is performed to investigate their influence on this compound pharmacokinetics.[4][5]

Population Pharmacokinetic Modeling
  • Software: Non-linear mixed-effects modeling (NONMEM) is a commonly used software for population PK analysis.[2][3][11]

  • Model Development: A structural pharmacokinetic model (e.g., one-compartment with first-order absorption) is developed to describe the concentration-time data of this compound.[1][4] A parent-metabolite model can also be developed to simultaneously describe allopurinol and this compound kinetics.[2][3]

  • Covariate Analysis: The influence of various patient characteristics (covariates) such as renal function (creatinine clearance), body size (fat-free mass), concomitant medications (diuretics, probenecid), and genetic variants on the pharmacokinetic parameters is investigated.[1][2][3][4]

Model Validation
  • Internal Validation:

    • Goodness-of-fit plots: Visual inspection of observed versus predicted concentrations.

    • Bootstrap analysis: To assess the stability and robustness of the final model parameters.

  • External Validation: The predictive performance of the model is evaluated using an external dataset that was not used for model development.

  • Visual Predictive Check (VPC): A graphical method to compare the distribution of observed data with the distribution of simulated data from the final model.[12][13] The median, 5th, and 95th percentiles of the observed data are overlaid with the corresponding prediction intervals from the model simulations.[12][13] This provides a visual assessment of the model's predictive capability.

Mandatory Visualization

The following diagrams illustrate the key processes and relationships described in this guide.

experimental_workflow cluster_patient Patient Recruitment & Data Collection cluster_lab Laboratory Analysis cluster_modeling Pharmacokinetic Modeling & Validation Patient_Selection Patient Selection (Gout Diagnosis) Dosing_Regimen Allopurinol Dosing Patient_Selection->Dosing_Regimen Data_Collection Demographics & Medical History Patient_Selection->Data_Collection Blood_Sampling Blood Sampling Dosing_Regimen->Blood_Sampling Sample_Processing Plasma Separation & Storage Blood_Sampling->Sample_Processing Covariate_Analysis Covariate Analysis Data_Collection->Covariate_Analysis Drug_Assay This compound & Urate Measurement (HPLC, Enzymatic Assay) Sample_Processing->Drug_Assay Genotyping Pharmacogenetic Analysis Sample_Processing->Genotyping PK_Modeling Population PK Modeling (NONMEM) Drug_Assay->PK_Modeling Genotyping->Covariate_Analysis PK_Modeling->Covariate_Analysis Model_Validation Model Validation (VPC, Bootstrap) Covariate_Analysis->Model_Validation Dose_Prediction Individualized Dose Prediction Model_Validation->Dose_Prediction

Figure 1. Experimental workflow for a population pharmacokinetic study of this compound.

pk_model cluster_absorption Absorption cluster_disposition Disposition cluster_elimination Elimination Allopurinol_Dose Allopurinol Dose Absorption_Site Gut Allopurinol_Dose->Absorption_Site Ka Metabolism Metabolism (Allopurinol -> this compound) Absorption_Site->Metabolism Central_Compartment Central Compartment (Plasma this compound) V/Fm Elimination Elimination (Renal Excretion) CL/Fm Central_Compartment->Elimination Ke Metabolism->Central_Compartment Renal_Function Renal Function Renal_Function->Elimination Diuretics Diuretics Diuretics->Elimination FFM Fat-Free Mass FFM->Central_Compartment Genetics Genetics Genetics->Elimination

Figure 2. One-compartment pharmacokinetic model for this compound with key covariates.

References

Oxypurinol's Role in Renal Function for Chronic Kidney Disease: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of oxypurinol's impact on renal function in chronic kidney disease (CKD). We examine its performance against other common treatments, supported by experimental data, and detail the underlying mechanisms and experimental protocols.

This compound, the active metabolite of allopurinol, is a xanthine oxidase inhibitor that reduces the production of uric acid. Elevated uric acid levels (hyperuricemia) are increasingly recognized as a potential independent risk factor for the progression of chronic kidney disease. This has led to growing interest in the therapeutic potential of urate-lowering therapies, including this compound, in preserving renal function. While direct comparative clinical trials on this compound for general CKD are still emerging, upcoming Phase 3 trials are set to evaluate its efficacy in autosomal dominant polycystic kidney disease (ADPKD), a specific form of CKD.[1] This guide synthesizes the available evidence for this compound and its parent drug, allopurinol, in comparison to another widely used xanthine oxidase inhibitor, febuxostat.

Comparative Efficacy in Renal Function

The primary goal of urate-lowering therapy in the context of CKD is to slow the decline of the estimated glomerular filtration rate (eGFR) and reduce serum uric acid (sUA) levels. The following tables summarize the quantitative data from key clinical trials comparing allopurinol (which is metabolized to this compound) and febuxostat in patients with CKD.

Table 1: Change in Estimated Glomerular Filtration Rate (eGFR) (mL/min/1.73m²)
Study Treatment Group Baseline eGFR (Mean ± SD) Change in eGFR from Baseline (Mean ± SD or Mean Difference)
Febuxostat vs. Allopurinol (Network Meta-Analysis)[2]FebuxostatNot Specified+4.99 (95% CI -0.65 to 10.78) greater improvement compared to allopurinol
AllopurinolNot Specified-
Allopurinol vs. Non-user (Cohort Study)[3]Allopurinol Initiators48.4+0.81 (95% CI 0.57 to 1.05) greater increase compared to non-users at 1 year
Non-users49.5-
Febuxostat vs. Allopurinol (Retrospective Study)[4]FebuxostatNot SpecifiedPositive long-term eGFR slope
AllopurinolNot SpecifiedNegative long-term eGFR slope
Febuxostat vs. Placebo (RCT)[5]Febuxostat (40 mg/day)25.28+1.73 at 6 months
Placebo26.81-3.49 at 6 months
Allopurinol vs. Placebo (RCT)[6]Allopurinol~31.7No significant difference in the rate of decline compared to placebo
Placebo~31.7-
Table 2: Change in Serum Uric Acid (sUA) (mg/dL)
Study Treatment Group Baseline sUA (Mean ± SD) Change in sUA from Baseline (Mean ± SD or Mean Difference)
Febuxostat vs. Allopurinol (Network Meta-Analysis)[2]FebuxostatNot Specified-0.61 (95% CI -1.15 to -0.05) greater reduction compared to allopurinol
AllopurinolNot Specified-
Febuxostat vs. Allopurinol (Retrospective Study)[4]Febuxostat (40 mg)Not SpecifiedMore effective in reducing sUA than allopurinol 100 mg
Allopurinol (100 mg)Not Specified-
Febuxostat vs. Placebo (RCT)[5]Febuxostat (40 mg/day)8.55-3.63 at 6 months
Placebo8.10+0.89 at 6 months
Allopurinol vs. Placebo (RCT)[6]Allopurinol8.2Reduced to 5.3
PlaceboNot SpecifiedNo significant change

Experimental Protocols

The methodologies employed in clinical trials are crucial for interpreting the validity and applicability of their findings. Below are detailed protocols from representative studies investigating the effects of xanthine oxidase inhibitors on renal function in CKD.

Protocol: Randomized Controlled Trial of Febuxostat in CKD

A single-patient blinded, placebo-controlled study was conducted over a one-year period.[5]

  • Participants: Patients diagnosed with asymptomatic hyperuricemia and CKD stages 3 and 4 were included.

  • Randomization: Participants were randomly assigned to one of two groups.

  • Intervention:

    • Group 1: Received a daily dose of 40 mg of febuxostat.

    • Group 2: Received placebo tablets.

  • Concomitant Medications: Diuretics, antihypertensives, and antidiabetics were administered as necessary.

  • Assessments: Evaluations, including patient history, physical examinations, and relevant laboratory tests (including serum uric acid and eGFR), were performed at baseline, 3 months, and 6 months.

  • Primary Outcome: Change in eGFR from baseline.

  • Secondary Outcome: Change in serum uric acid levels.

Protocol: Propensity Score-Matched Cohort Study of Allopurinol in CKD

A time-stratified propensity score-matched cohort study was conducted using a large UK general population database.[3]

  • Participants: Individuals aged 18–89 years with gout and CKD stage 3–4 who had not been on urate-lowering therapy within the prior year.

  • Matching: New users of allopurinol were matched 1:1 with non-users based on a propensity score.

  • Exposure: Incident use of allopurinol.

  • Follow-up: One year.

  • Primary Outcome: The change in eGFR at one year of follow-up.

  • Statistical Analysis: Linear regression was used to analyze the relationship between incident allopurinol use and the change in eGFR, adjusted for potential confounders included in the propensity score model.

Signaling Pathways and Experimental Workflows

To visualize the complex interactions and processes involved in this area of research, the following diagrams are provided.

Experimental Workflow for a Comparative Clinical Trial cluster_screening Screening and Enrollment cluster_randomization Randomization cluster_treatment Treatment Arms (12-24 months) cluster_followup Follow-up and Assessment cluster_outcomes Outcome Analysis s1 Patient Population (CKD Stage 3-4, Hyperuricemia) s2 Inclusion/Exclusion Criteria Assessment s1->s2 s3 Informed Consent s2->s3 r1 Randomization (1:1:1 ratio) s3->r1 t1 This compound r1->t1 t2 Allopurinol r1->t2 t3 Febuxostat r1->t3 f1 Baseline Assessment (eGFR, sUA, Creatinine) t1->f1 t2->f1 t3->f1 f2 Periodic Monitoring (e.g., 3, 6, 12, 24 months) f1->f2 f3 Adverse Event Monitoring f2->f3 o1 Primary Endpoint: Change in eGFR f3->o1 o2 Secondary Endpoints: Change in sUA, Proteinuria, Cardiovascular Events o1->o2

Caption: A typical experimental workflow for a clinical trial comparing urate-lowering therapies in CKD patients.

Signaling Pathways in Uric Acid-Mediated Renal Injury cluster_upstream Upstream Triggers cluster_cellular Cellular Mechanisms cluster_downstream Downstream Pathophysiological Effects cluster_intervention Therapeutic Intervention ua Hyperuricemia (Elevated Uric Acid) raas RAAS Activation ua->raas inflammation Inflammation (NF-κB, NLRP3 Inflammasome) ua->inflammation oxidative_stress Oxidative Stress (NADPH Oxidase) ua->oxidative_stress endothelial_dysfunction Endothelial Dysfunction ua->endothelial_dysfunction glomerulosclerosis Glomerulosclerosis raas->glomerulosclerosis tubulointerstitial_fibrosis Tubulointerstitial Fibrosis inflammation->tubulointerstitial_fibrosis oxidative_stress->tubulointerstitial_fibrosis afferent_arteriolopathy Afferent Arteriolopathy endothelial_dysfunction->afferent_arteriolopathy ckd_progression CKD Progression glomerulosclerosis->ckd_progression tubulointerstitial_fibrosis->ckd_progression afferent_arteriolopathy->ckd_progression xo_inhibitor Xanthine Oxidase Inhibitors (this compound, Allopurinol, Febuxostat) xo_inhibitor->ua Inhibits Production

Caption: Key signaling pathways involved in how elevated uric acid can contribute to renal injury and CKD progression.

Conclusion

The available evidence, primarily from studies on allopurinol and febuxostat, suggests that xanthine oxidase inhibitors may have a renoprotective effect in patients with chronic kidney disease, although results are not always consistent across all studies.[6][7][8][9] Febuxostat has, in some studies, shown a greater ability to lower serum uric acid and preserve eGFR compared to allopurinol.[2][4] However, other research has indicated that allopurinol may be associated with a lower risk of developing renal disease compared to febuxostat.[10]

The upcoming Phase 3 trials on this compound for ADPKD are highly anticipated and will provide more direct evidence of its efficacy in a specific CKD population.[1] For now, the decision to use a particular xanthine oxidase inhibitor in a CKD patient with hyperuricemia should be based on a careful consideration of the individual's clinical profile, including the severity of hyperuricemia, the stage of CKD, and potential drug interactions. Further large-scale, long-term, and direct comparative studies of this compound are needed to fully elucidate its role in the management of chronic kidney disease.

References

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